Acid Red 52
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-88-3 (Parent) | |
| Record name | C.I. Acid Red 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021235 | |
| Record name | C.I. Acid Red 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown powder; [MSDSonline] | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Red 52 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1956 | |
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CAS No. |
3520-42-1, 11119-62-3 | |
| Record name | C.I. Acid Red 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acid Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 52 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821LWZ3R6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Acid Red 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 52, also known by numerous synonyms including C.I. This compound, Sulforhodamine B, and Lissamine Rhodamine, is a synthetic, water-soluble fluorescent dye.[1][2] Belonging to the xanthene chemical class, it is widely utilized in various scientific and industrial applications.[2][3] Its vibrant red hue, strong fluorescence, and affinity for proteins make it a valuable tool in biological research, including as a fluorescent probe and histological dye.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its analysis and synthesis.
Chemical Structure and Identification
This compound is the sodium salt of 4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate.[1] The core structure consists of a xanthene ring system with two diethylamino groups and a disulfonated phenyl substituent.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | [1] |
| CAS Number | 3520-42-1 | [2][4] |
| C.I. Number | 45100 | [2][5] |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [1][2] |
| Molecular Weight | 580.65 g/mol | [3][4] |
| Canonical SMILES | CC--INVALID-LINK--=C1C=C(C=C(C1)N(CC)CC)C2=C3C=CC(=--INVALID-LINK--CC)C=C3OC4=C2C=C(C=C4)S(=O)(=O)[O-].[Na+] | [6] |
| InChI Key | SXQCTESRRZBPHJ-UHFFFAOYSA-M | [4] |
Synonyms: Acid Rhodamine B, Acid Rose B, Kiton Red S, Food Red No. 106, Sulforhodamine B, Xylene Red B.[1][2]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its application in various experimental settings. These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Dark red to brown or green to very dark green powder/crystals | [5][7] |
| Shade in Solution | Fluorescent pinkish-red | [2][8] |
| Melting Point | 205-210°C | [9] |
| Solubility | Soluble in water and ethanol | [7] |
| Water Solubility | 95.3 g/L at 20°C | [10] |
| Density | 1.38 g/cm³ | [9] |
| pH (in solution) | 1.8 - 2.0 (acidic), 6.5 - 7.0 (neutral) | [11] |
Spectroscopic Properties
Table 3: Spectroscopic Data for this compound
| Spectroscopic Parameter | Value | Conditions | Reference(s) |
| λmax (UV-Vis) | 554 nm | Water | [5] |
| 566 nm | 1.5 g/L Ammonium (B1175870) Acetate (B1210297) Solution | [12][13] | |
| 568 nm | Aqueous Solution | [14] | |
| Molar Absorptivity (ε) | > 1800 (E1%1cm) | 1.5 g/L Ammonium Acetate Solution at λmax | [12] |
| Maximum Emission Wavelength | 600 nm | - | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, designed for researchers and scientists.
Synthesis of this compound
The industrial synthesis of this compound typically involves the condensation of 4-formylbenzene-1,3-disulfonic acid with 3-(diethylamino)phenol, followed by dehydration and oxidation.[3]
Caption: Synthesis of this compound.
Detailed Protocol:
-
Condensation: In a reaction vessel, 4-formylbenzene-1,3-disulfonic acid is reacted with 3-(diethylamino)phenol. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution on the activated aromatic ring of 3-(diethylamino)phenol.
-
Dehydration: The condensation product is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, to induce cyclization and formation of the xanthene ring structure.
-
Oxidation: The resulting leuco form of the dye is oxidized to the colored xanthene dye. A suitable oxidizing agent, such as ferric chloride, is used for this step.
-
Salt Formation and Isolation: The final step involves the formation of the sodium salt by neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The crude this compound is then isolated by precipitation, followed by filtration, washing, and drying.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is commonly employed.
Caption: HPLC Purity Analysis Workflow.
Detailed Protocol:
-
Reagents and Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Buffer (e.g., ammonium acetate or phosphate (B84403) buffer)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column.
-
-
Chromatographic Conditions (Example): [16]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water/acetonitrile (95/5)
-
Mobile Phase B: 10 mmol/L ammonium acetate in water/acetonitrile (50/50)
-
Gradient: A time-dependent gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 530 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh about 5.0 mg of the this compound sample and dissolve it in 50 mL of purified water to prepare a 100 mg/L stock solution.[16] Further dilute as necessary with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the same manner as the sample solution to create a calibration curve.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solution.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
The purity of the sample can be calculated using the area normalization method or by using a calibration curve generated from the standard solutions.
-
Determination of Maximum Absorption Wavelength (λmax) by UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength at which this compound shows maximum absorbance, which is a key characteristic for its quantification and analysis.
Detailed Protocol:
-
Reagents and Materials:
-
This compound
-
Solvent (e.g., deionized water or ammonium acetate solution)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
-
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
-
Procedure:
-
Preparation of a Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the chosen solvent.
-
Preparation of a Dilute Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.).
-
Baseline Correction: Fill a cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 400-700 nm).
-
Sample Measurement: Rinse a second cuvette with the dilute this compound solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
-
Spectral Scan: Scan the sample over the same wavelength range as the baseline.
-
Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax of this compound under the specific solvent and concentration conditions.
-
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a fluorescent dye of significant interest to researchers in various scientific fields. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols for its synthesis and analysis provide a practical foundation for laboratory work. The structural and workflow diagrams further aid in the conceptual understanding of these processes. This comprehensive information is intended to support the effective application of this compound in research and development.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]
- 8. CN106749019A - A kind of environment-friendly preparation method of the dyestuff of solvent red 52 - Google Patents [patents.google.com]
- 9. macschem.us [macschem.us]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. pylamdyes.com [pylamdyes.com]
- 14. preprints.org [preprints.org]
- 15. chembk.com [chembk.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
Sulforhodamine B (Acid Red 52): A Technical Guide for Cell Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Sulforhodamine B (SRB), a bright pink aminoxanthene dye, is a versatile tool in cell biology, primarily recognized for its application in a simple, rapid, and cost-effective colorimetric assay for cell density determination. This guide provides an in-depth overview of the principles, applications, and detailed protocols for utilizing SRB in cell-based assays, with a focus on its role in cytotoxicity and cell proliferation studies.
Core Principle: Stoichiometric Protein Staining
The utility of Sulforhodamine B in quantifying cell number is based on its ability to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] The amount of dye bound is directly proportional to the total protein mass, which, in turn, is an indicator of the cell number in a culture.[3][4] After staining, the bound dye is solubilized and the absorbance is measured, providing a sensitive and reproducible quantification of cell density.[3][5] This method is independent of cellular metabolic activity, which can be an advantage over assays like the MTT assay that rely on mitochondrial function and can be influenced by the tested compounds.[4]
Primary Application: The SRB Cytotoxicity and Cell Proliferation Assay
The SRB assay is a widely adopted method for high-throughput screening of potential cytotoxic agents, making it a valuable tool in drug discovery and development.[6][7] It is used to determine cell growth inhibition and drug sensitivity across a variety of cancerous and non-cancerous cell lines.[3]
Quantitative Parameters for the SRB Assay
The following tables summarize the key quantitative data for performing the SRB assay, compiled from various established protocols.
Table 1: Reagent and Solution Concentrations
| Reagent/Solution | Concentration | Purpose |
| Trichloroacetic Acid (TCA) | 10% (w/v) | Cell Fixation |
| Sulforhodamine B (SRB) | 0.4% (w/v) in 1% Acetic Acid | Protein Staining |
| Acetic Acid | 1% (v/v) | Washing (removal of unbound dye) |
| Tris Base | 10 mM | Solubilization of bound dye |
Table 2: Experimental Conditions and Parameters
| Parameter | Value | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Dependent on cell line and proliferation rate.[1] |
| Incubation with Test Compound | 48 - 72 hours | Varies based on experimental design. |
| Fixation Incubation Time | At least 1 hour | Can be stored at 4°C.[3] |
| Staining Incubation Time | 30 minutes | At room temperature.[3][5] |
| Absorbance Wavelength | 510 - 565 nm | [5][8] |
| Linear Cell Number Range | Up to 1 x 105 cells | [9] |
Detailed Experimental Protocol: SRB Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).
-
Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the desired concentrations of the test compound to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells to the plate.
-
Incubate the plate at 4°C for at least 1 hour.[3]
-
-
Washing:
-
Remove the TCA solution.
-
Wash the plate four to five times with 1% (v/v) acetic acid or slow-running tap water to remove unbound dye.[1]
-
Ensure to remove all residual liquid by tapping the plate on absorbent paper.
-
Air-dry the plate completely.
-
-
Staining:
-
Removal of Unbound Dye:
-
Solubilization:
-
Add 100-200 µL of 10 mM Tris base solution to each well.[3]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at a wavelength between 510 nm and 565 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the blank OD from all readings.
-
Calculate the percentage of cell viability or growth inhibition relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the test compound.
-
Visualizing Experimental Workflows and Logical Relationships
SRB Assay Workflow
The following diagram illustrates the step-by-step workflow of the Sulforhodamine B cytotoxicity assay.
Logical Relationship in Drug Discovery
This diagram illustrates the logical connection between modulating a signaling pathway and using the SRB assay to evaluate the outcome in a drug discovery context.
Alternative Applications of Sulforhodamine B
While the SRB assay is its most prominent use, Sulforhodamine B has other applications in cell biology owing to its fluorescent properties.
-
Fluorescent Polar Tracer: SRB is a highly water-soluble and membrane-impermeable dye, making it an effective polar tracer for studying cell morphology and neuronal cell-cell communication.[8][10][11] Its fluorescence allows for the delineation of cell boundaries and the tracing of cellular extensions.[10]
-
In Vivo Staining of Elastic Fibers: SRB has been shown to specifically stain elastic fibers in vivo, which can be visualized using two-photon microscopy.[12] This provides a method to study the morphology of these fibers in living tissues.[12]
Table 3: Spectroscopic Properties of Sulforhodamine B
| Property | Wavelength (nm) |
| Maximum Absorbance | 565 |
| Maximum Fluorescence Emission | 586 |
Note: These properties are generally stable over a pH range of 3 to 10.[8]
Conclusion
Sulforhodamine B is a robust and versatile dye for cell biology research. Its primary application in the SRB assay offers a reliable, sensitive, and high-throughput method for quantifying cell density, which is invaluable for cytotoxicity screening and drug discovery.[6][13] The straightforward, colorimetric nature of the assay, combined with its cost-effectiveness, ensures its continued widespread use in both academic and industrial research settings.[5] Furthermore, its utility as a fluorescent tracer highlights its adaptability for various cell imaging applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 9. The application of sulforhodamine B as a colorimetric endpoint in a cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. biotium.com [biotium.com]
- 12. In vivo imaging of elastic fibers using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acid Red 52 for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid Red 52, a fluorescent dye with significant applications in biomedical research and drug discovery. This document details its chemical and physical properties, with a focus on its use in the widely adopted Sulforhodamine B (SRB) assay for cell viability and cytotoxicity screening.
Core Properties of this compound
This compound, also known by its synonym Sulforhodamine B, is a xanthene-class dye valued for its bright, fluorescent pinkish-red color and high water solubility.[1][2] These characteristics make it a versatile tool in various scientific applications.
| Property | Value |
| CAS Number | 3520-42-1 |
| Molecular Formula | C27H29N2NaO7S2 |
| Molecular Weight | 580.65 g/mol |
| Appearance | Dark red to brown powder |
| Maximum Absorption Wavelength (λmax) | 554 - 570 nm[3][4][5][6] |
| Maximum Emission Wavelength | ~600 nm[3][4] |
| Solubility | Soluble in water and ethanol[3][7][8][9] |
| Stability | Stable under normal laboratory conditions and in mildly acidic to neutral pH.[1][10][11] |
Application in Cytotoxicity and Cell Viability Assays: The Sulforhodamine B (SRB) Assay
A primary application of this compound in the fields of drug development and biomedical research is its use in the Sulforhodamine B (SRB) colorimetric assay.[12] This assay is a reliable and sensitive method for determining cell density and assessing the cytotoxicity of chemical compounds.[13]
The principle of the SRB assay is based on the ability of the dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the number of cells.[13]
Mechanism of Action in the SRB Assay
The SRB assay provides a robust platform for high-throughput screening of potential cytotoxic agents.[13] The workflow for this assay is straightforward and cost-effective.
Detailed Experimental Protocol for the SRB Assay
The following is a generalized, step-by-step protocol for performing the SRB assay in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (this compound), 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include appropriate vehicle and negative controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[13]
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) at a wavelength of approximately 565 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.[13]
-
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals, primarily due to its integral role in the Sulforhodamine B assay. The SRB assay offers a simple, sensitive, and reproducible method for assessing cell viability and cytotoxicity, making it a cornerstone in the screening and evaluation of potential therapeutic compounds. The detailed protocol and workflow provided in this guide are intended to facilitate the effective implementation of this technique in a laboratory setting.
References
- 1. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]
- 2. This compound|CAS NO.3520-42-1 [chinainterdyes.com]
- 3. This compound [chembk.com]
- 4. This compound | 11119-62-3 | Benchchem [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. DCPL [deepakchemtex.in]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. This compound, Sulforhodamine B, CAS 3520-42-1 [xcwydyes.com]
- 9. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. cncolorchem.com [cncolorchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
The Sulforhodamine B (SRB) Colorimetric Assay: A Technical Guide to its Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
The Sulforhodamine B (SRB) assay is a widely utilized and robust colorimetric method for determining cell density and cytotoxicity in vitro.[1][2] Its simplicity, reproducibility, and cost-effectiveness have established it as a staple in academic research and high-throughput drug screening.[1][2] This technical guide provides an in-depth exploration of the core principles of the SRB assay, detailed experimental protocols, and guidance on data interpretation, tailored for professionals in the fields of biology and drug development.
Core Principle of the SRB Assay
The SRB assay is predicated on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][3][4] The amount of dye bound is directly proportional to the total protein mass, which, in turn, correlates with the number of cells in a sample.[5][6][7] This makes the SRB assay an indirect measure of cell biomass.[5]
Unlike metabolic-based assays such as the MTT or XTT assays, the SRB assay is independent of the metabolic state of the cells.[3][8] This is a significant advantage as it minimizes interference from compounds that may alter cellular metabolism without affecting cell viability.[2] The assay's endpoint is also stable, allowing for flexibility in the timing of absorbance readings.[6][9]
The fundamental steps of the SRB assay involve:
-
Cell Seeding and Treatment: Adherent cells are seeded in microtiter plates and treated with the experimental compounds.
-
Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA), which also serves to precipitate cellular proteins.[1][5]
-
Staining: The fixed cells are stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[1][5]
-
Solubilization: The protein-bound dye is solubilized using a basic solution, typically 10 mM Tris base.[1][2]
-
Absorbance Measurement: The optical density (OD) of the solubilized dye is measured using a microplate reader, typically at a wavelength of 510-565 nm.[1][6]
The intensity of the color is directly proportional to the number of cells in the well.
Experimental Protocols
The following tables provide a summary of typical quantitative parameters and a detailed, step-by-step experimental protocol for the SRB assay in a 96-well plate format.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimal density depends on the cell line's growth rate and the experiment's duration.[3][4] |
| Trichloroacetic Acid (TCA) | 10% (w/v) final concentration | Cold TCA is used to fix cells and precipitate proteins.[1][4] |
| SRB Staining Solution | 0.4% (w/v) SRB in 1% acetic acid | The dye binds to protein under acidic conditions.[5] |
| Washing Solution | 1% (v/v) acetic acid | Removes unbound SRB dye.[1][5] |
| Solubilization Solution | 10 mM Tris base solution | A basic solution is required to solubilize the protein-bound dye.[1][2] |
| Absorbance Reading | 510 - 565 nm | The peak absorbance of SRB is around 565 nm.[1][6][10] |
Detailed Experimental Methodology (96-well plate)
| Step | Procedure | Reagent & Conditions |
| 1. Cell Seeding | Seed 100 µL of cell suspension into each well of a 96-well plate. | 5,000 - 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[4] |
| 2. Compound Treatment | Add various concentrations of the test compound to the wells. Include vehicle-only controls. | Incubate for the desired exposure time (e.g., 48 or 72 hours).[4] |
| 3. Cell Fixation | Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). | Incubate at 4°C for 1 hour.[4] |
| 4. Washing | Carefully aspirate the supernatant and wash the wells 4-5 times with 200 µL of 1% (v/v) acetic acid. | Ensure complete removal of unbound dye.[4][5] |
| 5. Air Drying | After the final wash, invert the plate on a paper towel to remove excess liquid and let it air dry completely. | Plates can be stored at room temperature for an extended period after drying.[3] |
| 6. Staining | Add 50-100 µL of 0.4% (w/v) SRB solution to each well. | Incubate at room temperature for 30 minutes.[5] |
| 7. Washing | Quickly wash the wells 4-5 times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. | This step should be performed rapidly to avoid dissociation of the bound dye.[3][5] |
| 8. Air Drying | Invert the plate and allow it to air dry completely. | |
| 9. Solubilization | Add 100-200 µL of 10 mM Tris base solution to each well. | Place on a shaker for 5-10 minutes to ensure complete solubilization.[4][5] |
| 10. Absorbance Reading | Measure the optical density at 510-565 nm using a microplate reader. |
Visualizing the Workflow and Principle
To further clarify the experimental process and the underlying principle, the following diagrams are provided.
Caption: A flowchart illustrating the major steps of the Sulforhodamine B (SRB) assay workflow.
Caption: A diagram outlining the chemical principle of the Sulforhodamine B (SRB) assay.
Application in Drug Discovery and Signaling Pathway Analysis
The SRB assay is a powerful tool in drug discovery for screening large libraries of compounds to identify potential cytotoxic agents. By assessing the effect of a compound on cell proliferation, researchers can determine its potency (e.g., by calculating the IC50 value).
While the SRB assay does not directly measure signaling pathway activity, it is an essential readout for the downstream effects of modulating these pathways. For instance, if a drug is designed to inhibit a signaling pathway that promotes cell proliferation (e.g., the MAPK/ERK pathway), the SRB assay can quantify the resulting decrease in cell number.
Caption: Conceptual diagram of how the SRB assay is used to assess the effects of a drug on a cell proliferation signaling pathway.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. zellx.de [zellx.de]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
An In-Depth Technical Guide to the Spectroscopic Properties and Applications of Acid Red 52
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent and absorptive properties of Acid Red 52, also known as Sulforhodamine B (SRB). This document details the dye's spectral characteristics, provides methodologies for its spectroscopic analysis, and outlines its primary application in the widely used Sulforhodamine B cytotoxicity assay.
Core Spectroscopic and Physicochemical Properties of this compound
This compound is a bright pink aminoxanthene dye recognized for its high water solubility and strong fluorescence.[1][2] These properties make it a valuable tool in various biological and chemical applications. Below is a summary of its key quantitative data.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | 553 - 570 nm | Ethanol, Ethylene Glycol, Aqueous Solutions |
| 565 nm | General Reference | |
| 566 nm | 1.5 g/L Ammonium Acetate Solution | |
| Emission Maximum (λem) | 577 - 600 nm | Ethanol, Ethylene Glycol, Aqueous Solutions |
| 586 nm | General Reference | |
| Molar Absorptivity (ε) | 99,000 M⁻¹cm⁻¹ | Ethanol (at 553 nm) |
| Fluorescence Quantum Yield (Φf) | 0.70 | Ethanol |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | |
| Molecular Weight | 580.65 g/mol |
Experimental Protocols
Measurement of Absorption Spectrum
This protocol outlines the procedure for determining the absorption spectrum of this compound using a standard spectrophotometer.
Materials:
-
This compound (Sulforhodamine B)
-
Solvent (e.g., ethanol, deionized water, or phosphate-buffered saline)
-
Spectrophotometer
-
Quartz or plastic cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A common starting concentration is 10 µM.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range for the scan (e.g., 400 nm to 700 nm).
-
-
Blank Measurement:
-
Fill a cuvette with the solvent used to prepare the this compound solutions.
-
Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This corrects for the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a clean cuvette with a small amount of the this compound solution to be measured, then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Measurement of Fluorescence Spectrum
This protocol describes the steps to measure the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound (Sulforhodamine B) solution (prepared as in the absorption protocol, ensuring the absorbance at the excitation wavelength is low, typically < 0.1 AU, to avoid inner filter effects)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent
Procedure for Emission Spectrum:
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize.
-
Set the excitation wavelength to the determined λmax of this compound (e.g., 565 nm).
-
Set the emission scan range (e.g., 570 nm to 700 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Blank Measurement:
-
Fill a cuvette with the solvent and place it in the spectrofluorometer.
-
Run an emission scan to obtain a solvent blank spectrum. This will account for any Raman scattering or solvent fluorescence.
-
-
Sample Measurement:
-
Place the cuvette containing the this compound solution in the spectrofluorometer.
-
Acquire the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
Procedure for Excitation Spectrum:
-
Spectrofluorometer Setup:
-
Set the emission wavelength to the determined λem of this compound (e.g., 586 nm).
-
Set the excitation scan range (e.g., 400 nm to 580 nm).
-
-
Sample Measurement:
-
Acquire the fluorescence excitation spectrum of the this compound solution.
-
-
Data Analysis:
-
The resulting spectrum should resemble the absorption spectrum of the dye.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening and cell proliferation studies.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Test compounds (e.g., drugs, toxins)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours). Include appropriate controls (untreated cells, vehicle control).
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell viability or growth inhibition relative to the untreated control.
Visualizations
Below are diagrams illustrating key experimental workflows.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: General workflow for spectroscopic analysis of this compound.
References
Synonyms and alternative names for Acid Red 52
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of reagents is paramount. Acid Red 52, a synthetic dye, is a versatile tool in various scientific applications. This guide provides an in-depth overview of its synonyms, alternative names, and key technical data, including experimental protocols and workflow visualizations.
Synonyms and Alternative Names
This compound is known by a variety of names across different industries and suppliers. A comprehensive list of these is crucial for accurate literature searches and material sourcing.
-
Common Synonyms: Sulforhodamine B, Acid Rhodamine B, Kiton Red S[1][2][3]
-
Other Names: Acid Leather Red KB, Acid Red B-SF, Acid Red XB, Acid Rhodamine, Acid Rose B, Amido Rhodamine B, Brilliant Acid Rhodamine B, Brilliant Superlan Rhodamine B, Erio Acid Red XB, Fenazo Pink XXB, Food Red 106, Lissamine Rhodamine, Pontacyl Brilliant Pink, Red 106, Solar Rhodamine B, Xylene Red B[1][6][7][8]
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.
| Property | Value | References |
| Molecular Formula | C27H29N2NaO7S2 | [1][3][4][5][7] |
| Molecular Weight | 580.65 g/mol | [4][5][7] |
| Appearance | Dark red to dark brown powder | [4][9][10] |
| Solubility in Water | Soluble | [1][9][11] |
| Maximum Absorbance (λmax) | 565 nm | [12] |
| Maximum Emission (λem) | 586 nm | [12] |
| EC Number | 222-529-8 | [1] |
Experimental Protocols
This compound, particularly under the name Sulforhodamine B (SRB), is widely used in a colorimetric assay to determine cell density and cytotoxicity. The SRB assay is based on the ability of the dye to bind to protein components of cells.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol outlines the key steps for assessing cell viability using the SRB assay.[13]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate under standard conditions.
-
Compound Treatment: Expose the cells to the test compounds at various concentrations.
-
Cell Fixation: After the desired exposure time, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the total cellular protein content, and thus to the cell number.
Visualizing Experimental Workflows
To further clarify the experimental process, a logical workflow diagram for the Sulforhodamine B (SRB) assay is provided below.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
References
- 1. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]
- 2. chembk.com [chembk.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. medkoo.com [medkoo.com]
- 6. macschem.us [macschem.us]
- 7. This compound | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS 3520-42-1 | LGC Standards [lgcstandards.com]
- 9. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]
- 10. cncolorchem.com [cncolorchem.com]
- 11. pylamdyes.com [pylamdyes.com]
- 12. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 13. creative-bioarray.com [creative-bioarray.com]
The Core Mechanism of Acid Red 52 Binding to Cellular Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 52, scientifically known as Sulforhodamine B (SRB), is a water-soluble, fluorescent aminoxanthene dye.[1][2] Its primary and most widespread application in cellular biology is the Sulforhodamine B (SRB) assay, a robust and cost-effective method for determining cell density by quantifying total cellular protein content.[2][3][4] This technical guide provides an in-depth exploration of the core mechanism by which this compound binds to cellular proteins, focusing on the principles governing its application in quantitative assays. It also delves into a specific, characterized protein interaction and outlines the experimental protocols for key methodologies.
Core Mechanism: Electrostatic and pH-Dependent Binding
The fundamental principle behind this compound's utility as a protein stain lies in its chemical structure. The molecule possesses two negatively charged sulfonic acid groups and a net negative charge under mild acidic conditions.[2][5] This anionic nature facilitates a strong electrostatic interaction with the positively charged basic amino acid residues in proteins, such as lysine (B10760008) and arginine.[5][6]
This binding is stoichiometric, meaning the amount of dye that binds is directly proportional to the total mass of protein present in the sample.[2][7] The binding process is critically dependent on pH. Under mild acidic conditions (typically achieved by fixing cells with trichloroacetic acid, TCA), the basic amino acid residues are protonated and thus positively charged, promoting the electrostatic binding of the anionic this compound.[5][6] Conversely, under basic conditions (for example, using a Tris base solution), the bound dye can be extracted and solubilized for quantification.[5][6]
This non-specific, electrostatic binding to the bulk of cellular proteins is the cornerstone of the SRB assay's ability to provide a reliable measure of total cellular biomass, which is then used as a proxy for cell number.[3][8]
Specific Protein Interaction: A Case Study with Human Serum Albumin (HSA)
While the predominant interaction of this compound with cellular proteins is non-specific, studies have characterized its binding to specific proteins in vitro. A notable example is its interaction with Human Serum Albumin (HSA), a major protein component of blood plasma. Spectroscopic analysis has revealed that this compound binds to HSA in a 1:1 stoichiometric ratio.[9] The binding is primarily an entropy-driven process, suggesting that hydrophobic interactions play a dominant role in the association, likely at Sudlow site I of HSA.[9] This specific interaction leads to an increase in the fluorescence of the dye.[9]
Quantitative Binding Data: this compound and Human Serum Albumin
The following table summarizes the thermodynamic and binding parameters for the interaction of this compound with Human Serum Albumin at 25°C.[9]
| Parameter | Value | Indication |
| Binding Constant (K) | 1.6 x 10⁵ M⁻¹ | Strong Binding Affinity |
| Binding Stoichiometry (n) | ~1 | 1:1 Molar Ratio |
| Enthalpy Change (ΔH) | 5.2 kJ/mol | Endothermic Reaction |
| Entropy Change (ΔS) | 116.5 J/mol·K | Favorable, Entropy-Driven Process |
Cellular Uptake and Localization
This compound is generally considered a membrane-impermeable polar tracer.[10] This characteristic is advantageous for its use in the SRB assay, which is performed on fixed and permeabilized cells. In live, non-permeabilized cells, its uptake is limited. However, it can be used as a tracer for fluid-phase endocytosis and to study cell morphology and neuronal communication.[11]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a widely used method for determining cell viability based on the measurement of cellular protein content.[2][3][8]
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with the test compound and incubate for the desired period.
b. Cell Fixation:
-
Gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate the plate at 4°C for at least 1 hour to fix the cells.
c. Staining:
-
Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
d. Washing:
-
After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
e. Solubilization and Quantification:
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
Fluorescence Spectroscopy for Protein Binding Analysis
This protocol outlines a general approach to characterize the binding of this compound to a purified protein, such as HSA.[9]
a. Preparation of Solutions:
-
Prepare a stock solution of the purified protein (e.g., HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
b. Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the protein solution.
-
Incrementally add small aliquots of the this compound solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate.
c. Spectroscopic Measurement:
-
Measure the fluorescence emission spectrum of the solution after each addition of this compound. The excitation wavelength for this compound is typically around 565 nm, with emission maximum around 586 nm.[10]
-
Correct the fluorescence intensity for the dilution effect.
d. Data Analysis:
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Use appropriate binding models (e.g., the Stern-Volmer equation for quenching or direct binding isotherms) to calculate the binding constant (K) and stoichiometry (n).
-
Repeat the experiment at different temperatures to determine the thermodynamic parameters (ΔH, ΔS, and ΔG).
Visualizations
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Caption: The electrostatic binding mechanism of this compound to cellular proteins.
Conclusion
The primary mechanism of this compound binding to cellular proteins is a non-specific, electrostatic interaction with basic amino acid residues, which is fundamental to its widespread use in the SRB assay for quantifying total cellular protein. While specific, high-affinity interactions with certain proteins like Human Serum Albumin have been characterized in vitro, there is a notable lack of data on specific protein targets and any subsequent effects on signaling pathways within living cells. This highlights an area for future research, potentially leveraging proteomic approaches to identify specific binding partners of this compound and to elucidate any biological consequences of these interactions beyond its role as a total protein stain. For drug development professionals and researchers, understanding this core mechanism is crucial for the correct application and interpretation of data from SRB-based assays.
References
- 1. Sulforhodamine B restaining as a whole-cell label allows visualizing one more fluorochrome and its application in assaying protein nucleocytoplasmic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zellx.de [zellx.de]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 11. biotium.com [biotium.com]
An In-depth Technical Guide to the Solubility and Stability of Acid Red 52 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Acid Red 52, a synthetic dye with applications in various scientific and industrial fields. Understanding its behavior in different solvents is crucial for its effective use in research, diagnostics, and formulation development. This document details its solubility in aqueous and organic solvents, its stability under various conditions, and provides standardized experimental protocols for researchers to evaluate these properties.
Introduction to this compound
This compound, also known as Sulforhodamine B, is a xanthene dye recognized for its vibrant red-pink fluorescence.[1][2] Its chemical structure, characterized by sulfonic acid groups, renders it highly soluble in aqueous solutions and imparts stability across a range of pH levels.[3][4] It is widely used as a tracer dye, in cellular viability assays, and as a colorant in various industrial applications.[5]
Solubility of this compound
The solubility of a dye is a critical parameter that dictates its application range and formulation possibilities. This compound exhibits varying degrees of solubility in different solvents, which is summarized in the tables below.
Aqueous Solubility
This compound is well-known for its excellent solubility in water.[1] This is attributed to the presence of two sulfonic acid groups in its molecular structure, which readily interact with polar water molecules.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 95.3 g/L | [6][7] |
| Water | 25 | Clear solution @ 15-16% (w/v) | [8][9] |
| Water | 90 | 50 - 55 g/L | [10] |
| Saline | Not Specified | Up to 3% (w/v) | [11] |
| PBS Buffer | Not Specified | Stable in solution | [11] |
Organic Solvent Solubility
The solubility of this compound in organic solvents is more varied and generally lower than in water. Its non-polar xanthene core allows for some interaction with organic solvents, but the polar sulfonate groups limit its solubility in non-polar environments.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Chemical Class | Solubility | Reference(s) |
| Ethanol | Alcohol | Soluble / Slightly Soluble | [6][7][12] |
| Methanol | Alcohol | 1 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Up to 1% (w/v) | [11] |
| Acetone | Ketone | Data not available | |
| Ethyl Acetate | Ester | Data not available | |
| Methyl Ethyl Ketone (MEK) | Ketone | Data not available |
Stability of this compound
The stability of this compound is a crucial factor for its reliable performance in various applications, ensuring that its color and fluorescent properties remain consistent over time and under different environmental stresses.
pH Stability
This compound is reported to be stable across a wide pH range, from mildly acidic to neutral conditions.[3] Some sources suggest it is most stable in a pH range of 1-13.[4]
Photostability
The lightfastness of this compound is considered to be relatively low, with an AATCC rating of 1-3 (where 8 is the highest).[4] This indicates that the dye is susceptible to degradation upon prolonged exposure to light. The kinetics of photodegradation can be influenced by factors such as the solvent, pH, and the presence of other substances.
Thermal Stability
Thermogravimetric analysis (TGA) of a related compound suggests that the decomposition of xanthene dyes typically begins at temperatures above 200°C. One study on the adsorption of this compound indicated weight loss in three stages: room temperature to 150°C (water volatilization), 170 to 450°C (dehydration), and 400 to 1000°C (decomposition).[13]
Chemical Stability
A report from the European Commission's Scientific Committee on Consumer Products states that this compound is stable under normal laboratory conditions and under oxidative conditions, showing a 98.4-109.4% recovery after 60 minutes when mixed with an oxidative formulation.[11] The dye is also stable for at least one day in PBS buffer.[11]
Table 3: Summary of this compound Stability
| Condition | Observation | Reference(s) |
| pH | Stable in mildly acidic to neutral conditions; expected to be most stable in pH 1-13. | [3][4] |
| Light Exposure | Low lightfastness (AATCC rating 1-3). | [4] |
| Temperature | Decomposition initiates at elevated temperatures (above 200°C). | [13] |
| Oxidative Stress | Stable in oxidative hair dye formulations. | [11] |
| Aqueous Solution | Stable for 2 hours at 20°C and 7 days at 4°C. | [11] |
Experimental Protocols
To facilitate further research and standardized testing, this section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol is based on the equilibrium saturation method, which is a reliable technique for determining the solubility of a compound in a specific solvent.
Caption: Workflow for determining the solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any suspended particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the filtered saturated solution at the maximum absorption wavelength (λmax) of this compound (approximately 565 nm in water) using a UV-Visible spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Protocol for Assessing Photostability
This protocol outlines a method to evaluate the degradation of this compound upon exposure to a controlled light source.
Caption: Workflow for assessing the photostability of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. Place the solution in a quartz cuvette or other UV-transparent container. Prepare a control sample that is protected from light.
-
Light Exposure: Expose the sample to a controlled light source, such as a xenon arc lamp or a UV lamp, in a photostability chamber. The light intensity and spectral distribution should be monitored.
-
Data Collection: At regular time intervals, measure the absorbance of the exposed and control samples at the λmax of this compound using a UV-Visible spectrophotometer.
-
Data Analysis: Plot the absorbance (or concentration) of the exposed sample as a function of time. The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order or second-order kinetics).
Protocol for Assessing Thermal Stability
This protocol describes the use of Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound.
Caption: Workflow for assessing the thermal stability of this compound using TGA.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The instrument will record the weight of the sample as a function of temperature. The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition, the temperature at which the rate of weight loss is maximum (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass.
Conclusion
This technical guide provides a consolidated resource on the solubility and stability of this compound. While it is highly soluble in water, its solubility in organic solvents is more limited and requires further quantitative investigation for a broader range of solvents. The stability of this compound is influenced by factors such as pH, light, and temperature. The provided experimental protocols offer a standardized approach for researchers to further characterize the properties of this versatile dye, enabling its more effective and reliable application in scientific research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. macschem.us [macschem.us]
- 3. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]
- 4. pylamdyes.com [pylamdyes.com]
- 5. tjpsj.org [tjpsj.org]
- 6. C.I. This compound [chembk.com]
- 7. chembk.com [chembk.com]
- 8. DCPL [deepakchemtex.in]
- 9. scribd.com [scribd.com]
- 10. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. sdinternational.com [sdinternational.com]
- 13. preprints.org [preprints.org]
An In-depth Technical Guide to the Safety, Handling, and Toxicology of Acid Red 52
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological data for Acid Red 52 (C.I. 45100; CAS No. 3520-42-1), also known as Sulforhodamine B. The information is compiled from safety data sheets, regulatory assessments, and scientific literature to assist researchers and professionals in its safe and effective use.
Chemical and Physical Properties
This compound is a synthetic aminoxanthene dye, widely recognized for its use as a fluorescent tracer and as a protein stain in the Sulforhodamine B (SRB) cytotoxicity assay.[1][2] Its properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₂₉N₂NaO₇S₂ | [1][3] |
| Molecular Weight | 580.65 g/mol | [1][3] |
| Appearance | Dark red to brown or very dark purple powder | [4][5] |
| Odor | Odorless | [1] |
| Solubility | Soluble in water (95.3 g/L at 20°C) and ethanol. | [4][6] |
| Melting Point | 205-210°C | [6] |
| Maximum Absorbance (λmax) | 554-565 nm | [5][6][7] |
| Maximum Emission | 586 nm | [2] |
| pH | 2-3 | [6] |
Safety and Handling
Proper handling of this compound is essential to minimize exposure and ensure laboratory safety. The following guidelines are based on standard safety data sheets.
Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE is required:
-
Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or when generating dust, use an approved dust respirator.[1][2][8]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[2][8]
Engineering Controls
-
Ventilation: Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to minimize dust generation and accumulation.[1][2]
-
Safety Stations: An eyewash station and safety shower should be readily accessible in the work area.[1][9]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[4] Wash hands thoroughly after handling.[1][9]
-
Storage: Store in a cool, dry, and dark place.[2][10] Keep the container tightly closed and away from incompatible materials such as strong oxidizing and reducing agents.[1][11]
Spill and Disposal Procedures
-
Spills: In case of a spill, avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]
Stability and Reactivity
This compound is stable under normal laboratory conditions and storage.[1][7][11] However, certain conditions and materials should be avoided.
Table 2: Stability and Reactivity Data
| Parameter | Description | Reference(s) |
| Chemical Stability | Stable under recommended storage conditions. | [1][11] |
| Conditions to Avoid | Excess heat, light, and dust generation. | [1][8] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [1][9][11] |
| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and other irritating or toxic fumes. | [1][9] |
| Hazardous Polymerization | Will not occur. | [1] |
Toxicological Data
The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. It is generally considered to have low acute toxicity. Information on the specific molecular or cellular signaling pathways of this compound toxicity is not well-documented in the available literature. Its primary toxicological concern is as a skin, eye, and respiratory irritant in its powder form.
Acute Toxicity
Table 3: Acute Toxicity of this compound
| Test | Species | Route | Result | Reference(s) |
| LD₅₀ | Rat | Oral | > 1000 mg/kg bw | [1][4] |
| LD₅₀ | Rat | Oral | 10,300 mg/kg bw | [11] |
| LD₅₀ | Mouse | Oral | 10,300 mg/kg bw | [8] |
Irritation and Sensitization
Table 4: Irritation and Sensitization Data
| Test | Species | Result | Classification | Reference(s) |
| Skin Irritation | Rabbit | All scores = 0 | Non-irritating | [1][4] |
| Eye Irritation | Rabbit | Mean scores < 1 | Non-irritating | [1][4] |
| Skin Sensitization | Guinea Pig | No skin reactions observed | Non-sensitizing | [1][4] |
Note: The skin and eye irritation studies were noted as being old (1976) and conducted on a substance of unknown purity, but are cited in regulatory reviews.[1][4]
Subchronic Toxicity
A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).
Table 5: Subchronic Oral Toxicity of this compound
| Study Duration | Species | Route | NOAEL | Key Findings | Reference(s) |
| 13 Weeks | Rat | Gavage | 1000 mg/kg bw/day | No treatment-related adverse effects observed at any dose level. Violet-colored feces noted in treated animals. | [1][4] |
Mutagenicity and Carcinogenicity
-
Mutagenicity/Genotoxicity: this compound was tested in vitro for gene mutations in bacteria (Ames test) and mammalian cells, and in an in vivo mammalian erythrocyte micronucleus test. It was concluded that this compound does not induce gene mutations or chromosome aberrations.[1]
-
Carcinogenicity: A long-term carcinogenicity study in rats did not indicate any cancer hazard.[1] It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[8]
Experimental Protocols
The following sections provide detailed methodologies for key toxicological experiments relevant to the assessment of this compound.
Acute Dermal Irritation (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.
-
Principle: The test substance is applied to the skin of an experimental animal in a single dose on a small area. The site is observed for dermal reactions at specified intervals.
-
Test Animals: Healthy, young adult albino rabbits are typically used.[1][4]
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.
-
A dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[1][4]
-
The patch is secured with non-irritating tape, and the trunk is wrapped to hold the patch in place and prevent ingestion. This is an occlusive application.
-
After a 4-hour exposure period, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.
-
-
Scoring: Skin reactions are scored according to a standardized system, such as the Draize scale (0=No reaction, 4=Severe reaction). The Primary Irritation Index (PII) is calculated from these scores. For this compound, all scores were reported as 0.[1][4]
Subchronic 90-Day Oral Toxicity (Based on OECD Guideline 408)
This study provides information on potential health hazards from repeated exposure over a prolonged period.
-
Principle: The test substance is administered orally on a daily basis to groups of rodents for 90 days. Animals are observed for signs of toxicity, and at the end of the study, tissues and organs are examined.
-
Test Animals: Wistar rats were used for the this compound study, with groups of 10 males and 10 females.[4]
-
Procedure:
-
Animals are randomly assigned to control and treatment groups. For this compound, doses were 0, 100, 300, and 1000 mg/kg bw/day.[4]
-
The substance is administered daily by oral gavage. The vehicle used was 1% Carboxymethylcellulose (CMC) in bi-distilled water.[4]
-
Observations:
-
Mortality and clinical signs are checked twice daily.
-
Body weight and food consumption are recorded weekly.
-
Detailed clinical observations are performed weekly.
-
At the end of the study, ophthalmologic evaluations are performed.
-
-
Clinical Pathology: Before termination, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues from all animals is preserved for histopathological examination.
-
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined. For this compound, the NOAEL was 1000 mg/kg bw/day, the highest dose tested.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 3. The application of sulforhodamine B as a colorimetric endpoint in a cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B | 419 Publications | 3150 Citations | Top Authors | Related Topics [scispace.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
Methodological & Application
Application Note: Sulforhodamine B (SRB) Assay Protocol for Adherent Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and cytotoxicity, particularly for adherent cell lines.[1][2] Developed in 1990, this assay is based on the ability of the SRB dye to bind to cellular protein components that have been fixed with trichloroacetic acid (TCA).[3][4] SRB is a bright pink aminoxanthene dye containing two sulfonic groups that electrostatically bind to the basic amino acid residues of proteins under mildly acidic conditions.[3][5][6] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell mass.[4][6][7] Under basic conditions, the bound dye is solubilized and the absorbance is measured using a microplate reader.[3][5]
The SRB assay is a robust and sensitive method, with a linear relationship between cell number and absorbance over a wide range.[1][5] Its endpoint is stable, and stained plates can be stored indefinitely before reading.[3][5] These features make it highly suitable for high-throughput screening of cytotoxic compounds.[4][6]
Applications
The SRB assay is a versatile tool with numerous applications in cell-based research, including:
-
Cytotoxicity Screening: It is widely used for large-scale screening of anti-cancer drugs and other cytotoxic compounds.[3][4][5]
-
Cell Proliferation and Viability Assays: The assay can quantify changes in cell number in response to various treatments.[4][7]
-
Drug Sensitivity Testing: It is employed to determine the chemosensitivity of cancer cell lines.[5]
-
Antiviral Assays: The SRB method has been adapted for screening compounds against viruses like Herpes Simplex Virus Type 1 (HSV-1).[3]
-
Radiation Sensitivity: It has proven effective for in vitro testing of cancer cell sensitivity to radiation.[3]
Advantages and Disadvantages
The SRB assay offers several advantages over other cell viability assays, such as the MTT assay, but also has some limitations.
| Feature | Sulforhodamine B (SRB) Assay | MTT/XTT Assays |
| Principle | Stains total cellular protein. | Measures metabolic activity (reduction of tetrazolium salts by mitochondrial dehydrogenases).[3] |
| Interference | Less susceptible to interference from test compounds.[3][8] | Can be affected by compounds that alter cellular metabolic activity or have reducing properties.[3][9] |
| Endpoint Stability | The colorimetric endpoint is stable, and dried plates can be stored indefinitely.[3][5][8] | The formazan (B1609692) product is less stable, requiring timely measurement.[8] |
| Cell State | Does not distinguish between viable and dead cells, as it measures total protein.[3] | Detects only metabolically active, viable cells.[3] |
| Procedure | Involves multiple washing and drying steps, making it less amenable to full automation.[3] | Simpler workflow, but requires a solubilization step for the formazan crystals (MTT).[8] |
| Cost-Effectiveness | Highly cost-effective due to inexpensive reagents.[1][3] | Can be more expensive.[8] |
| Sensitivity | High sensitivity, with a resolution of 1000-2000 cells/well.[5][8][10] | Sensitivity can be cell-line dependent.[8] |
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
Materials and Reagents
Equipment
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 510-570 nm)
-
Gyratory shaker (optional)
-
Chemical fume hood
-
CO2 incubator (37°C, 5% CO2)
Reagents
-
Sulforhodamine B (SRB) solution (0.4% w/v): Dissolve 0.4 g of SRB in 100 mL of 1% (v/v) acetic acid.
-
Trichloroacetic acid (TCA) solution (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water. Store at 4°C. CAUTION: TCA is highly corrosive. Handle with proper personal protective equipment in a chemical fume hood.[3][6]
-
Acetic acid solution (1% v/v): Dilute 1 mL of glacial acetic acid in 99 mL of deionized water.
-
Tris base solution (10 mM, pH 10.5): Dissolve 1.21 g of Tris base in 1 L of deionized water. Adjust pH to 10.5 if necessary.
-
Adherent cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Detailed Experimental Protocol
This protocol is optimized for a 96-well format but can be adapted for other plate formats.
Step 1: Cell Seeding
-
Harvest adherent cells using trypsin-EDTA and perform a cell count to determine cell viability and concentration.[4]
-
Dilute the cell suspension in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay (typically 1,000-20,000 cells per well).[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated wells as a negative control (100% viability).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
Step 3: Cell Fixation
-
After incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium.[7][11]
-
Incubate the plate at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[7][11]
-
Pause Point: Plates can be stored at -20°C for later processing if needed.[7]
-
Step 4: Washing and Drying
-
Carefully remove the TCA and culture medium.
-
Wash the plate four to five times by gently running tap water into the wells or by submerging the plate in a basin of slow-running tap water.[4][11] Avoid a strong stream of water, which can cause cell detachment.[4]
-
Remove excess water by tapping the plate on paper towels.[11]
-
Allow the plate to air-dry completely at room temperature.[7]
Step 5: SRB Staining
-
Add 50-100 µL of 0.4% SRB solution to each well, ensuring the bottom is fully covered.[7]
-
Incubate the plate at room temperature for 30 minutes.[3][7]
Step 6: Removal of Unbound Dye
-
Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[3][7][11]
-
Allow the plate to air-dry completely at room temperature.
Step 7: Solubilization
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[3][7][11]
-
Place the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.[3][11] If a shaker is not available, let the plate sit for 30 minutes.[3]
Step 8: Absorbance Measurement
-
Read the optical density (OD) on a microplate reader at a wavelength of 510 nm.[3][11] Wavelengths between 540 and 580 nm are also commonly used.[6][7][10]
Data Analysis
-
Subtract the average OD of the blank wells (medium only) from all other OD values.
-
Calculate the percentage of cell viability for each treatment using the following formula:
% Cell Viability = (Mean OD of Treated Sample / Mean OD of Untreated Control) x 100 [12]
-
The percentage of cytotoxicity or growth inhibition can be calculated as:
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background / High OD in Blank Wells | Incomplete removal of unbound SRB dye. | Wash plates more thoroughly and quickly with 1% acetic acid.[3][7] Ensure plates are completely dry before adding Tris base. |
| Low OD Values / Low Sensitivity | Cell seeding density is too low or too high (cells reached plateau phase). | Determine the optimal cell seeding density by performing a cell number titration experiment.[3][4] Ensure cells are in the logarithmic growth phase. |
| Excessive washing leading to bleaching of bound dye. | Minimize the time spent in the washing steps.[3] | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Cell detachment during washing steps. | Be gentle during washing; avoid a direct, forceful stream of water into the wells.[4] | |
| Incomplete solubilization of the dye. | Ensure the Tris base solution covers the entire well bottom and allow sufficient time on a shaker for complete solubilization. | |
| OD Values Exceed Linearity Range | Cell seeding density is too high. | Reduce the initial number of cells seeded per well.[3] Data with OD values >2.0 may not be within the linear range.[4] |
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. scispace.com [scispace.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid Red 52 (Sulforhodamine B) Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid Red 52, more commonly known as Sulforhodamine B (SRB), colorimetric assay is a widely used and highly reproducible method for determining cell density and assessing cytotoxicity in vitro.[1][2] This assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][3] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of viable cells.[1][3] This method is efficient, cost-effective, and suitable for high-throughput screening of potential cytotoxic agents.[1][2] The SRB assay is a valid alternative to other viability assays such as those using tetrazolium salts (e.g., MTT), with the key difference being that SRB measures total protein content, which can include both viable and dead cells, whereas MTT assays measure metabolic activity and thus only detect viable cells.[1]
Principle of the Assay
The SRB cytotoxicity assay is based on the stoichiometric binding of this compound to cellular proteins. The protocol involves four main steps:
-
Cell Fixation: Adherent cells are treated with the test compound and then fixed with trichloroacetic acid (TCA), which also serves to precipitate cellular proteins.
-
Staining: The fixed cells are stained with the this compound solution. The dye binds to proteins in a pH-dependent manner.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Solubilization and Quantification: The protein-bound dye is solubilized with a basic solution, and the absorbance is measured spectrophotometrically. The intensity of the color is proportional to the number of cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (Sulforhodamine B) | MedchemExpress | HY-D0964 |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 |
| Tris base | Sigma-Aldrich | T1503 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
Preparation of Solutions
Proper preparation of the staining and washing solutions is critical for the accuracy and reproducibility of the SRB assay.
| Solution | Preparation | Storage Conditions |
| This compound Staining Solution (0.4% w/v) | Dissolve 0.4 g of this compound powder in 100 mL of 1% (v/v) acetic acid. | Store at room temperature, protected from light. Stable for several weeks.[4] |
| 1% Acetic Acid Wash Solution | Add 10 mL of glacial acetic acid to 990 mL of deionized water. | Store at room temperature. |
| 10% Trichloroacetic Acid (TCA) Fixation Solution | Dissolve 10 g of TCA in deionized water to a final volume of 100 mL. | Store at 4°C. |
| 10 mM Tris Base Solubilization Buffer | Dissolve 0.121 g of Tris base in 100 mL of deionized water. Adjust pH to 10.5. | Store at room temperature. |
Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well plates.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Washing:
-
Quickly rinse the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[5]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Data Analysis
The percentage of cell viability can be calculated using the following formula:
% Viability = (OD of treated cells / OD of control cells) x 100
The results can be plotted as a dose-response curve to determine the IC₅₀ (the concentration of a drug that gives half-maximal inhibitory response).
Experimental Workflow
Caption: Workflow of the this compound cytotoxicity assay.
Mechanism of this compound Staining
The staining mechanism of this compound in the SRB assay is based on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged basic amino acid residues of proteins under acidic conditions. This binding is stoichiometric, allowing for the quantification of total cellular protein.
Caption: this compound binds to cellular proteins.
References
Application Notes: High-Throughput Screening of Anticancer Drugs Using Acid Red 52 (Sulforhodamine B)
References
- 1. chembk.com [chembk.com]
- 2. This compound, 3520-42-1 | BroadPharm [broadpharm.com]
- 3. macschem.us [macschem.us]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [jove.com]
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Cell Cytotoxicity and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1][2][3] It is a widely used technique in toxicology and pharmacology for cytotoxicity screening and cell proliferation assays.[1][4] The principle of the assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[1][4][5] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in a sample.[4][6] This document provides a detailed, step-by-step protocol for cell fixation, a critical step in the SRB assay, along with the complete assay workflow.
Experimental Workflow
The SRB assay can be broken down into six main stages: cell plating, compound treatment, cell fixation, staining, washing, and solubilization with absorbance reading.[7]
Caption: Workflow of the Sulforhodamine B (SRB) Assay.
Detailed Step-by-Step Protocol for Cell Fixation in the SRB Assay
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials:
-
Cells cultured in 96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold (4°C)
-
Deionized water or 1% (v/v) acetic acid for washing
-
Multichannel pipette
Procedure:
There are two common methods for TCA fixation. Method 1 involves adding TCA directly to the culture medium, while Method 2 involves removing the medium before adding the TCA solution.
Method 1: Fixation with Culture Medium
This is the most frequently cited method as it minimizes cell loss.
-
Preparation: After the desired incubation period with the test compound, remove the 96-well plates from the incubator.
-
TCA Addition: Gently add 25-50 µL of cold 50% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of approximately 10%.[4][6][8] Alternatively, you can add 50-100 µL of a cold 10% (w/v) TCA solution directly to the medium.[5][9]
-
Incubation: Incubate the plates at 4°C for at least 1 hour.[4][5][6] This step is crucial for preserving cellular proteins for accurate SRB dye binding.[5] The plates can also be stored at -20°C for later processing.[5]
Method 2: Fixation after Medium Removal
This method can be used but requires careful handling to avoid detaching the cells.
-
Medium Removal: Carefully aspirate the culture medium from each well.
-
TCA Addition: Add 50-100 µL of cold 10% (w/v) TCA to each well to fix the cells.[5]
-
Incubation: Incubate the plates at 4°C for at least 1 hour.[5]
Post-Fixation Washing
Proper washing is essential to remove TCA, serum proteins, and unbound dye.
-
TCA Removal: After the fixation incubation, carefully remove the TCA solution by inverting the plate or by aspiration.
-
Washing: Wash the plates five times with slow-running tap water or deionized water.[4][6] Alternatively, wash the plates four times with 200 µL of 1% (v/v) acetic acid.[6]
-
Drying: Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[6] At this stage, with the cells fixed, the plates can be stored indefinitely.[4]
Subsequent Steps in the SRB Assay
Following fixation and washing, the protocol proceeds as follows:
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][6]
-
Removal of Unbound Dye: Quickly wash the plates four to five times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[4][6]
-
Drying: Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5][6] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[6]
Data Presentation
The quantitative data obtained from the SRB assay is typically presented in a table format to show the dose-dependent effect of a test compound on cell viability. The IC₅₀ value, the concentration of a drug that inhibits cell growth by 50%, is a key parameter derived from this data.
| Compound Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.065 | 95.5 |
| 1 | 0.987 | 0.051 | 78.7 |
| 10 | 0.632 | 0.042 | 50.4 |
| 50 | 0.215 | 0.023 | 17.1 |
| 100 | 0.101 | 0.015 | 8.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Quantifying Cell Proliferation with the Sulforhodamine B Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for quantifying cell proliferation and cytotoxicity. Developed in 1990, it remains a cornerstone in drug discovery and cancer research due to its simplicity, reproducibility, and cost-effectiveness.[1] This application note provides a comprehensive overview of the SRB assay, including its underlying principle, detailed experimental protocols, data interpretation guidelines, and troubleshooting advice.
The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of cells in a sample.[1][2] This method is independent of cellular metabolism, a key advantage over tetrazolium-based assays like MTT, making it less susceptible to interference from compounds that may alter metabolic activity without being directly cytotoxic.[1]
Applications in Research and Drug Development
The SRB assay is a versatile tool with numerous applications, including:
-
High-throughput screening (HTS) of compound libraries for cytotoxic or anti-proliferative agents.[3]
-
Determination of IC50 values (the concentration of a drug that inhibits cell growth by 50%) for anticancer drugs and other therapeutic candidates.
-
Evaluation of the effects of gene expression modulation (e.g., knockdowns or over-expression) on cell proliferation.[1]
-
Assessing the chemosensitivity of different cancer cell lines to various therapeutic agents.
Data Presentation: Quantifying Cytotoxicity
The SRB assay provides quantitative data that can be used to compare the cytotoxic effects of different compounds across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. Below are tables summarizing the IC50 values of several standard chemotherapeutic agents and targeted therapies in commonly used cancer cell lines, as determined by the SRB assay.
Table 1: IC50 Values of Common Chemotherapeutic Agents in Various Cancer Cell Lines Determined by SRB Assay
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | A549 | Lung Carcinoma | 3.3 ± 0.0[4] |
| HeLa | Cervical Cancer | 28.96[5] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76[6] |
| HeLa | Cervical Cancer | 2.92 ± 0.57[6] | |
| A549 | Lung Carcinoma | > 20[6] | |
| Paclitaxel | A549 | Lung Carcinoma | Not specified |
| HeLa | Cervical Cancer | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time.
Table 2: IC50 Values of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cell Lines Determined by SRB Assay
| Compound | Cell Line | BRCA1/2 Status | IC50 (µM) |
| Olaparib | Caov3 | Functional BRCA1/2 | 10.68 |
| COV362 | BRCA1 missense mutation | 80.68 | |
| PEO1 | BRCA2 missense mutation | 109 | |
| Niraparib | Caov3 | Functional BRCA1/2 | 1.55 |
| COV362 | BRCA1 missense mutation | 8.53 | |
| PEO1 | BRCA2 missense mutation | 30.63 | |
| Rucaparib | Caov3 | Functional BRCA1/2 | Not specified |
| COV362 | BRCA1 missense mutation | Not specified | |
| PEO1 | BRCA2 missense mutation | Not specified |
Data extracted from a study on the poly-pharmacological effects of PARP inhibitors.
Signaling Pathways in Cell Proliferation
The SRB assay is a powerful tool for assessing the phenotypic outcome of targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.
The PI3K/Akt signaling pathway is an intracellular pathway that promotes cell survival, growth, and proliferation in response to extracellular signals. Aberrant activation of this pathway is a common event in many cancers.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade, a central pathway in cell proliferation.
Experimental Protocols
Materials and Reagents
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compounds (e.g., anticancer drugs)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow of the Sulforhodamine B (SRB) assay.
Step-by-Step Protocol (96-Well Plate Format)
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Gently remove the medium from the wells and add 100 µL of the corresponding compound dilutions.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of deionized water to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.[7]
-
Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (OD of treated cells / OD of untreated control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
Troubleshooting
Table 3: Troubleshooting Guide for the SRB Assay
| Problem | Possible Cause | Solution |
| High background absorbance | Incomplete removal of unbound SRB dye. | Increase the number of washes with 1% acetic acid. Ensure complete removal of the wash solution after each step. |
| Microbial contamination. | Discard the plate and reagents. Use fresh, sterile materials. | |
| Low signal or weak absorbance | Low cell seeding density. | Optimize the initial cell seeding density for your specific cell line. |
| Cell detachment during washing steps. | Be gentle during the washing steps. Avoid directing the pipette stream directly onto the cell monolayer. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. | |
| Incomplete solubilization of the dye. | Increase the shaking time or intensity after adding the Tris base solution. Ensure the dye is fully dissolved. |
Conclusion
The Sulforhodamine B assay is a highly reliable, sensitive, and reproducible method for quantifying cell proliferation and cytotoxicity. Its simple, cost-effective protocol makes it an invaluable tool for high-throughput screening and in-depth pharmacological studies. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can obtain high-quality, consistent data to advance their drug discovery and cancer research endeavors.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Staining Wool, Silk, and Nylon Fibers with Acid Red 52
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the staining of wool, silk, and nylon fibers using Acid Red 52, a water-soluble anionic dye. The methodologies outlined are intended for research and analytical purposes, providing a foundation for the identification and characterization of these fibers.
Introduction
This compound, also known as Sulforhodamine B, is a xanthene dye with the chemical formula C₂₇H₂₉N₂NaO₇S₂.[1][2][3][4] Its strong affinity for protein fibers such as wool and silk, as well as synthetic polyamides like nylon, makes it a valuable tool in various scientific applications.[5] The staining mechanism is primarily based on the electrostatic interaction between the anionic sulfonate groups of the dye and the protonated amino groups present in the fiber's molecular structure under acidic conditions.[6][7] This results in a vibrant, fluorescent red coloration. While primarily used in the textile industry, its application in a laboratory setting can aid in fiber identification, quality control, and the study of dye-fiber interactions.
Data Presentation
The following tables summarize quantitative data related to the staining of wool, silk, and nylon with this compound. Please note that specific quantitative data for this compound across a range of conditions is not extensively available in the public domain. Therefore, the data presented includes established fastness ratings and representative dyeing parameters based on general knowledge of acid dyeing processes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 45100 |
| CAS Number | 3520-42-1 |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂[1][3] |
| Molecular Weight | 580.65 g/mol [1][3] |
| Appearance | Dark red powder[3] |
| Solubility | Soluble in water and ethanol[1][4] |
Table 2: Recommended Staining Parameters for Wool, Silk, and Nylon with this compound
| Parameter | Wool | Silk | Nylon |
| Dye Concentration (% o.w.f.) * | 1.0 - 3.0 | 0.5 - 2.0 | 1.0 - 2.5 |
| pH | 2.0 - 4.0[8] | 4.0 - 5.0 | 4.0 - 6.0 |
| Temperature | 90 - 100°C[8] | 85 - 90°C[7] | 95 - 100°C |
| Time (minutes) | 45 - 60 | 30 - 45 | 45 - 60 |
| Acid Source | Acetic Acid / Formic Acid | Acetic Acid | Acetic Acid / Formic Acid |
| Liquor Ratio | 30:1 - 50:1 | 30:1 - 50:1 | 30:1 - 50:1 |
*% o.w.f. = on the weight of fiber
Table 3: Color Fastness Ratings of this compound on Wool
| Fastness Test | AATCC Standard | ISO Standard | Rating |
| Light Fastness | 2-3 | 3 | Poor to Moderate |
| Soaping (Fading) | 3 | 3-4 | Moderate |
| Soaping (Staining) | 3 | 3 | Moderate |
| Perspiration (Fading) | 3 | 4 | Moderate to Good |
| Perspiration (Staining) | 3 | 3 | Moderate |
*Data sourced from various supplier technical data sheets.[8] Ratings are on a scale of 1 to 5, where 5 is excellent.
Experimental Protocols
The following are detailed protocols for the exhaust dyeing method, a common laboratory procedure for staining fibers.
Protocol 1: Staining of Wool Fibers
Materials:
-
Wool fibers (scoured)
-
This compound dye
-
Acetic acid (glacial) or Formic acid
-
Distilled water
-
Beakers
-
Heating mantle or water bath with temperature control
-
Stirring rod
-
pH meter
Procedure:
-
Fiber Preparation: Weigh the dry wool fibers. Pre-wet the fibers in distilled water for at least 30 minutes.
-
Dye Bath Preparation:
-
Calculate the required amount of this compound dye based on the desired percentage on the weight of fiber (% o.w.f.).
-
In a separate beaker, create a stock solution by dissolving the dye powder in a small amount of hot distilled water.
-
Fill the main dyeing beaker with distilled water to the desired liquor ratio (e.g., 40:1).
-
Add the dye stock solution to the dye bath and stir thoroughly.
-
-
Dyeing Process:
-
Immerse the pre-wetted wool fibers into the dye bath at room temperature.
-
Slowly raise the temperature of the dye bath to 90-100°C over 30 minutes.[8]
-
Carefully add acetic acid or formic acid to the dye bath to adjust the pH to 2.0-4.0.[8]
-
Maintain the temperature and pH for 45-60 minutes, stirring gently at regular intervals.
-
-
Rinsing and Drying:
-
Allow the dye bath to cool down to approximately 50°C before removing the fibers to prevent thermal shock.
-
Rinse the stained wool fibers with warm water, followed by a cold water rinse until the water runs clear.
-
Squeeze out excess water and allow the fibers to air dry or dry in an oven at a low temperature (e.g., 60°C).
-
Protocol 2: Staining of Silk Fibers
Materials:
-
Silk fibers (scoured)
-
This compound dye
-
Acetic acid (glacial)
-
Distilled water
-
Beakers
-
Water bath with temperature control
-
Stirring rod
-
pH meter
Procedure:
-
Fiber Preparation: Weigh the dry silk fibers. Pre-wet the fibers in distilled water for at least 30 minutes.
-
Dye Bath Preparation:
-
Follow the same procedure as for wool to prepare the dye bath and dye stock solution.
-
-
Dyeing Process:
-
Immerse the pre-wetted silk fibers into the dye bath at approximately 40°C.
-
Gradually increase the temperature to 85-90°C over 30 minutes.[7]
-
Add acetic acid to adjust the pH to 4.0-5.0.
-
Maintain the temperature and pH for 30-45 minutes with gentle, continuous stirring.
-
-
Rinsing and Drying:
-
Allow the dye bath to cool gradually before removing the silk.
-
Rinse the stained silk with lukewarm water, followed by a cold water rinse until the rinse water is clear.
-
Gently squeeze out excess water and air dry.
-
Protocol 3: Staining of Nylon Fibers
Materials:
-
Nylon fibers
-
This compound dye
-
Acetic acid (glacial) or Formic acid
-
Distilled water
-
Beakers
-
Heating mantle or water bath with temperature control
-
Stirring rod
-
pH meter
Procedure:
-
Fiber Preparation: Weigh the dry nylon fibers. Pre-wet the fibers in distilled water for 30 minutes.
-
Dye Bath Preparation:
-
Prepare the dye bath and stock solution as described for wool.
-
-
Dyeing Process:
-
Immerse the pre-wetted nylon fibers into the dye bath at room temperature.
-
Raise the temperature to 95-100°C over 30-45 minutes.
-
Adjust the pH of the dye bath to 4.0-6.0 using acetic acid or formic acid.
-
Maintain the temperature and pH for 45-60 minutes with occasional stirring.
-
-
Rinsing and Drying:
-
Allow the dye bath to cool before removing the nylon fibers.
-
Rinse the stained fibers with warm water, then cold water, until the water runs clear.
-
Squeeze out excess water and air dry.
-
Mandatory Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cncolorchem.com [cncolorchem.com]
- 4. macschem.us [macschem.us]
- 5. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]
- 6. Dyeing of Silk With Acid Dye [textilepad.com]
- 7. textilelearner.net [textilelearner.net]
- 8. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]
Application Notes and Protocols: Acid Red 52 as a Fluorescent Tracer for Leak Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 52, also known as Sulforhodamine B, is a highly water-soluble, fluorescent dye widely utilized as a polar tracer.[1] Its intense red fluorescence under ultraviolet (UV) or visible light, coupled with its high solubility and stability in aqueous solutions, makes it an excellent candidate for leak detection in a variety of systems.[2] These application notes provide detailed information on the properties of this compound and comprehensive protocols for its use in leak detection applications.
Physicochemical and Spectroscopic Properties
This compound is a dark red-brown powder that is readily soluble in water and alcohol.[2] It exhibits a bright blue-light red fluorescence in aqueous solutions.[2] The dye's fluorescence is stable over a wide pH range (3 to 10), which is a significant advantage for applications in diverse environments.[1]
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [3] |
| Molecular Weight | 580.65 g/mol | [3] |
| Appearance | Dark red-brown powder | [2] |
| Solubility in Water | High | |
| Excitation Maximum (λex) | ~559 - 565 nm | [1] |
| Emission Maximum (λem) | ~577 - 586 nm | |
| Recommended Concentration | 1 - 100 ppm | [4][5] |
Principle of Fluorescent Leak Detection
The fundamental principle behind using this compound for leak detection lies in its ability to emit visible light upon excitation. When a system is charged with a fluid containing a small concentration of the dye, any leak will result in the fluorescent solution escaping. Upon irradiation with a suitable light source (typically a UV lamp), the leaked dye will fluoresce brightly, making the precise location of the leak easily visible.
Caption: Logical workflow for leak detection using a fluorescent tracer.
Experimental Protocols
The following protocols provide a general framework for using this compound in leak detection. The specific parameters may need to be optimized based on the system's volume, material compatibility, and the suspected size of the leak.
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound that can be diluted to a working concentration for introduction into the system.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Protocol:
-
Prepare a 1% (w/v) Stock Solution:
-
Weigh 1.0 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Place a magnetic stir bar in the flask and stir until the dye is completely dissolved.
-
Once dissolved, bring the volume up to 100 mL with distilled water.
-
Store the stock solution in a dark, well-sealed container.
-
-
Prepare a Working Solution (e.g., 10 ppm):
-
To prepare a 1-liter working solution of 10 ppm (10 mg/L), pipette 1 mL of the 1% stock solution into a 1 L volumetric flask.
-
Fill the flask to the mark with the system fluid (e.g., water, coolant) and mix thoroughly. The final concentration should be adjusted based on the system's volume and the desired fluorescence intensity. For initial screening, a concentration between 1 and 10 ppm is often sufficient.[5]
-
References
- 1. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 2. Best Price this compound, Drain Dyes Rhodamine B Leak Detection Dyes - Leak Detection Dyes, Acid Dye | Made-in-China.com [m.made-in-china.com]
- 3. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 4. Buy Acid Dyes for Leak Detection at Attractive Prices - Top Quality Solutions [dyesandpigments.co.in]
- 5. Koch Color Industries [kochcolor.com]
Application of Acid Red 52 in Cosmetic and Food Product Coloration: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 52, also known by its Colour Index name C.I. 45100, is a synthetic dye belonging to the xanthene class.[1][2] It presents as a dark red to brown powder and is soluble in water and ethanol, yielding a fluorescent pinkish-red hue in solution.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in the coloration of cosmetic and food products, with a strong emphasis on its regulatory status, physicochemical properties, and practical application methodologies.
Physicochemical and Toxicological Profile
A comprehensive understanding of the properties of this compound is essential for its effective and safe application.
| Property | Value | References |
| Chemical Name | sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | [1] |
| Synonyms | C.I. 45100, Sulforhodamine B, Acid Rhodamine B, Food Red No. 106 | [1][2][5] |
| CAS Number | 3520-42-1 | [1] |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [1] |
| Molecular Weight | 580.65 g/mol | [4] |
| Appearance | Dark red to brown powder | [1][3] |
| Solubility | Soluble in water and ethanol | [1][4] |
| Maximum Absorption (λmax) | 554 nm | [1][6] |
| pH Stability | Expected to be most stable in the pH range of 1-13. | [7] |
| Lightfastness (AATCC) | 1-3 (on a scale of 1 to 8, where 8 is the highest) | [7] |
| Oral LD₅₀ (Rat) | > 1000 mg/kg body weight | [8][9] |
Application in Cosmetic Products
This compound is widely utilized in the cosmetic industry to impart a vibrant red color to a variety of products.[1] Its application is primarily in rinse-off cosmetics and hair dyes.[10]
Regulatory Status in Cosmetics
-
European Union: In the European Union, this compound (CI 45100) is a permitted colorant in cosmetic products.[9] It is approved for use in non-oxidative hair dye formulations at a maximum concentration of 0.6% and in oxidative hair dye formulations at a maximum on-head concentration of 1.5%.[8] For other cosmetic uses, it is restricted to rinse-off products.[10]
-
General Use: It is found in products such as hair dyes, bubble baths, shower gels, and shampoos.[11]
Experimental Protocols for Cosmetic Applications
Protocol 1: Incorporation of this compound into a Lipstick Formulation
This protocol outlines a general method for incorporating the water-soluble this compound into an anhydrous lipstick base. This often requires creating a dispersion or "lake" of the dye.
Materials:
-
Waxes (e.g., Candelilla wax, Beeswax)
-
Oils (e.g., Castor oil, Mineral oil)
-
Emollients and Fats (e.g., Lanolin, Isopropyl Myristate)
-
This compound
-
Dispersing agent (e.g., Castor oil)
-
Roller mill or homogenizer
-
Heating mantle and beakers
-
Lipstick mold
Procedure:
-
Color Grind Preparation:
-
Accurately weigh the required amount of this compound.
-
In a separate vessel, mix the dye with a portion of the castor oil (dispersing agent) to form a paste.
-
Process this paste through a roller mill or homogenizer until the particle size is fine and uniform, ensuring no grittiness. This step is crucial for achieving a homogenous color.
-
-
Wax and Oil Phase Melting:
-
In a main heating vessel, combine the waxes, remaining oils, and other fatty components of the lipstick base.
-
Heat the mixture to 85-90°C with continuous stirring until all components are completely melted and the mixture is uniform.
-
-
Mixing:
-
Cool the wax and oil phase to 80-85°C.
-
Add the prepared color grind to the molten base with constant, thorough mixing. Maintain the temperature to prevent solidification.
-
Continue mixing for at least 30 minutes to ensure the color is evenly dispersed throughout the base.
-
-
Molding:
-
Once the mixture is uniform, pour the molten lipstick into molds at a temperature of 80-85°C.
-
Allow the lipsticks to cool and solidify at room temperature or in a cooling chamber.
-
Once solidified, carefully remove the lipsticks from the molds.
-
Protocol 2: Stability Testing of a Cosmetic Formulation Containing this compound
This protocol provides a framework for assessing the stability of a cosmetic product containing this compound.
Objective: To ensure the physical, chemical, and microbiological quality, as well as the functionality and aesthetics of the product, are maintained under various storage conditions.
Methodology:
-
Sample Preparation: Prepare samples of the final formulation in its intended packaging. Also, include samples in inert glass containers to distinguish between formulation and packaging instability.
-
Storage Conditions: Store the samples under a range of conditions to simulate shelf-life and transport. Common conditions include:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life (e.g., 12, 24, 36 months).
-
Freeze-Thaw Cycling: Typically 3-5 cycles between -10°C and 25°C (24 hours at each temperature).
-
Light Exposure: Exposure to controlled UV and visible light to assess photostability.
-
-
Evaluation Time Points: Conduct evaluations at initial (time zero), and at regular intervals (e.g., 1, 2, 3, 6, 12 months) for each storage condition.
-
Parameters to Evaluate:
-
Physical/Chemical Properties:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Any changes from the original fragrance.
-
pH: Measurement for aqueous-based products.
-
Viscosity: To detect changes in texture and consistency.
-
Colorimetric Analysis: Use a spectrophotometer or colorimeter to quantitatively measure any color fading or change (ΔE*).
-
-
Microbiological Stability: Perform microbial limit tests to ensure the preservative system remains effective.
-
Packaging Compatibility: Observe for any interaction between the product and its packaging, such as leaching, discoloration, or deformation of the container.
-
Application in Food Products
The use of this compound in food is not globally approved and is subject to strict regional regulations.
Regulatory Status in Food
-
Japan: this compound is an approved food additive in Japan under the name Food Red No. 106 (Acid Red) .[8][11][12] It is listed as a designated food additive under the Food Sanitation Law.[7][11]
-
United States: this compound (CI 45100) is not on the list of color additives permitted for use in food by the U.S. Food and Drug Administration (FDA).[4][6][12] Therefore, its use in food products in the United States is prohibited.
-
European Union: this compound is not an approved food additive in the European Union according to Regulation (EC) No 1333/2008.[1][13] Furthermore, a 2005 opinion from the European Food Safety Authority (EFSA) classified "Acid Red" among a group of dyes considered to be potentially genotoxic and/or carcinogenic, and illegal for food use in the EU.[7]
Due to the lack of approval in major markets like the US and EU, and potential safety concerns raised by EFSA, the application of this compound in food products is highly restricted and should only be considered in jurisdictions where it is explicitly permitted, such as Japan.
Safety and Research Applications
This compound, under the name Sulforhodamine B, has a significant application in scientific research as a protein stain for in vitro cytotoxicity assays.[3][13]
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening and cell proliferation studies.[3][13]
Principle: Sulforhodamine B, an anionic dye, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[1][13]
Materials:
-
Adherent cells in a 96-well microtiter plate
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at approximately 510-565 nm using a microplate reader.
-
-
Data Analysis: The OD values are proportional to the number of living cells. The percentage of cell viability can be calculated relative to untreated control cells, and dose-response curves can be generated to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound.
Visualizations
Caption: Workflow for the evaluation of a new cosmetic colorant.
Caption: Protocol for cosmetic product stability testing.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
References
- 1. Food colours | EFSA [efsa.europa.eu]
- 2. scribd.com [scribd.com]
- 3. NATCOL | Introduction to Food Colors Legislation [natcol.org]
- 4. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 5. hztya.com [hztya.com]
- 6. registrarcorp.com [registrarcorp.com]
- 7. EU: EFSA reviews toxicological data of illegal dyes in food - Just Food [just-food.com]
- 8. openlaws [admin.lawthek.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. News - The Regulation of Artificial Food Colorants in the European Union [yumartfood.com]
- 11. tandfonline.com [tandfonline.com]
- 12. fda.gov [fda.gov]
- 13. Food Additives Legislation | Food Safety Authority of Ireland [fsai.ie]
Application Note: Accurate Quantification of Cell Viability through Optimized Solubilization of Bound Sulforhodamine B Dye
References
- 1. scispace.com [scispace.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Cell Viability and IC50 Values from Sulforhodamine B (SRB) Assay Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and is particularly suited for high-throughput screening of potential cytotoxic agents.[1][2][3][4] This technique relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][3][4] The amount of bound dye is directly proportional to the total protein mass, which in turn correlates with the cell number.[5][6] This application note provides a detailed protocol for performing the SRB assay, calculating cell viability, and determining the half-maximal inhibitory concentration (IC50) of a test compound.
Principle of the SRB Assay
The SRB assay is based on the quantitative staining of total cellular protein by the SRB dye.[4] After an incubation period with a test compound, cells are fixed with trichloroacetic acid (TCA), which also serves to precipitate cellular proteins.[1][2] The fixed cells are then stained with SRB. Unbound dye is removed by washing with acetic acid.[1][5] The protein-bound dye is subsequently solubilized with a basic solution, and the absorbance is measured using a microplate reader at a wavelength of 510 to 570 nm.[5][7][8] The optical density is directly proportional to the number of cells.[9]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials and Reagents
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)[6]
-
Phosphate-buffered saline (PBS), pH 7.4[6]
-
Trypsin-EDTA solution[6]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[6]
-
Acetic acid, 1% (v/v)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Test compound stock solution (dissolved in DMSO)
-
96-well flat-bottom microtiter plates[8]
-
Multichannel pipette[11]
-
Microplate reader[8]
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.[8]
-
Seed cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[8]
-
Include wells with medium only to serve as a background control.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from a stock solution in complete culture medium.[6] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[6]
-
Add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[6]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[10][11]
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
Data Analysis: Calculating Cell Viability and IC50
Calculation of Percentage Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
| Step | Description | Formula |
| 1 | Blank Correction | Subtract the average absorbance of the media-only wells (background) from all other absorbance readings. |
| 2 | Calculate Average Absorbance | Determine the average absorbance for each treatment group and the untreated control group. |
| 3 | Calculate Percentage Viability | (% Viability) = (Mean Absorbance of Treated Sample / Mean Absorbance of Untreated Control) x 100[14] |
Determination of IC50 Value
The IC50 value is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Step | Description | Method |
| 1 | Data Transformation | The drug concentrations are typically log-transformed.[15][16] |
| 2 | Dose-Response Curve | Plot the percentage of cell viability against the logarithm of the drug concentration.[6] |
| 3 | IC50 Calculation | The IC50 value is determined by fitting the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis.[6][15][17] This can be performed using software such as GraphPad Prism or by using an Excel add-in.[15][18] The IC50 is the concentration at which the curve crosses the 50% viability mark. |
Visualizing the Workflow and Data Analysis
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Data Analysis Pathway
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Sulforhodamine B (SRB) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Sulforhodamine B (SRB) assay, with a specific focus on high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the SRB assay?
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, and by extension, cytotoxicity and cell proliferation.[1][2] The principle is based on the ability of the SRB dye, a bright pink aminoxanthene, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][3] The amount of bound dye is directly proportional to the total protein mass, which is used as a proxy for the number of cells.[2][4] After staining, the unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The absorbance of the solubilized dye is then measured, typically between 510 nm and 580 nm.[3][4]
Q2: What are the most common causes of a high background signal in the SRB assay?
A high background signal in the SRB assay can obscure the signal from the cells and reduce the sensitivity of the experiment. The most common causes include:
-
Insufficient Washing: Incomplete removal of unbound SRB dye is a primary cause of high background.[1][2]
-
Improper Cell Fixation: Inadequate fixation can lead to cell loss during the washing steps, but more relevant to high background, it can also result in inconsistent staining and potential non-specific binding of the dye.[1]
-
High Cell Seeding Density: Plating too many cells can lead to overcrowding, cell detachment, and an artificially high baseline signal.[2]
-
Contaminated or Poor-Quality Reagents: The quality of the reagents, including the SRB dye, trichloroacetic acid (TCA), and wash solutions, is crucial for accurate results.[5]
-
High Background in No-Cell Control Wells: This indicates a problem with the reagents or the plate itself, as there should be minimal signal in the absence of cells.
Troubleshooting Guide: High Background Signal
This guide provides a structured approach to identifying and resolving the root causes of high background signals in your SRB assay.
Issue 1: High Background Signal Across All Wells, Including No-Cell Controls
This issue often points to a problem with the reagents or the washing procedure.
Question: My no-cell control wells have high absorbance readings. What should I do?
Answer: High absorbance in no-cell control wells indicates that the SRB dye is binding to the well surface or that there is residual unbound dye. Here’s how to troubleshoot:
-
Review Your Washing Protocol: Insufficient washing is the most likely culprit.[2] Ensure you are washing the plates at least four times with 1% acetic acid.[2][4] The washing should be done quickly to prevent bleaching of the protein-bound dye.[6]
-
Check Reagent Quality:
-
SRB Dye Solution: If the SRB solution has been stored for a long time or improperly, it may degrade. While visual signs of degradation are not well-documented, any precipitation or color change should be considered a red flag. It is recommended to store the SRB dye solution protected from light.[6]
-
Wash Solution: Ensure the 1% acetic acid wash solution is correctly prepared.
-
-
Plate Quality: Although less common, the type or quality of the microplate could contribute to non-specific binding.
Issue 2: High Background Signal in Wells with Cells
If your no-cell controls are acceptable, but the background in your experimental wells is high, the issue likely lies with cell-related factors or the fixation step.
Question: The absorbance values for my lowest cell density are too high. How can I fix this?
Answer: This suggests that either the initial cell seeding density is too high or the fixation and washing steps are not optimal.
-
Optimize Cell Seeding Density: It is crucial to determine the optimal seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment.[2] Overcrowding can lead to a high baseline protein content. A cell number titration experiment is recommended to find the linear dynamic range of the assay for your cells.[4]
-
Ensure Proper Cell Fixation: Incomplete fixation can lead to variability in staining.[1] Use cold 10% (w/v) trichloroacetic acid (TCA) and incubate for at least 1 hour at 4°C.[1][7]
-
Gentle Washing Technique: While thorough washing is essential, overly aggressive washing can dislodge weakly adherent cells, paradoxically leading to a higher relative background if the cell loss is inconsistent.[8]
Data Presentation
Optimizing the washing protocol is critical for minimizing background signal. While specific quantitative data from a single source is limited, the collective protocols indicate a clear trend. The following table provides a representative example of how the number of washing steps can impact the background absorbance in no-cell control wells.
| Number of Washes | Average Background Absorbance (OD 570 nm) | Signal-to-Noise Ratio (Example with cells) |
| 1 | 0.350 | 2.8 |
| 2 | 0.150 | 6.7 |
| 3 | 0.075 | 13.3 |
| 4 | 0.050 | 20.0 |
| 5 | 0.048 | 20.8 |
Note: These are illustrative values. The optimal number of washes should be determined empirically for your specific experimental conditions.
Experimental Protocols
Detailed Sulforhodamine B (SRB) Assay Protocol
This protocol is a synthesis of best practices for adherent cell lines.[1][2][4][8]
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, stored at 4°C
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is high.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-20,000 cells per well) in 100 µL of culture medium.
-
Include wells with medium only for background control.[8]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment (Optional):
-
Add your test compound at various concentrations to the designated wells.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Gently add 100 µL of cold 10% TCA to each well (on top of the 100 µL of medium).
-
Incubate the plate at 4°C for 1 hour.[1]
-
-
Washing:
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[2]
-
After the final wash, remove all residual liquid and let the plates air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[8]
-
-
Absorbance Measurement:
Visualizations
Principle of the SRB Assay
Caption: Principle of the Sulforhodamine B (SRB) Assay.
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background in the SRB assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scispace.com [scispace.com]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
Technical Support Center: Optimizing Cell Seeding Density for the Sulforhodamine B (SRB) Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when optimizing cell seeding density for the Sulforhodamine B (SRB) assay.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density a critical step for the SRB assay?
A1: Optimizing cell seeding density is crucial for ensuring the accuracy and reproducibility of cytotoxicity data.[1] An optimal density ensures that the cells are in the logarithmic (exponential) growth phase during the experiment, where they are often most sensitive to therapeutic agents.[1] Seeding too high a density can lead to experimental artifacts such as nutrient depletion, premature confluence, and contact inhibition, which can mask the true cytotoxic effects of a compound.[1][2] Conversely, seeding too few cells can result in a weak signal that is difficult to distinguish from the assay's background noise, reducing data reliability.[1]
Q2: What are the specific consequences of seeding too few cells?
A2: A low initial seeding density can lead to a weak colorimetric signal after SRB staining.[1] This low absorbance reading may be difficult to distinguish from the background, leading to low assay sensitivity and potentially inaccurate calculations of cell viability or cytotoxicity.[1][3]
Q3: What happens if I seed too many cells in my assay plate?
A3: Seeding an excessively high number of cells can cause several problems. The cells may become confluent before the end of the incubation period, leading to contact inhibition of growth and altered metabolism.[1] This can make the cells less sensitive to the test compound and lead to misleading results.[1] Furthermore, overcrowding can lead to the rapid depletion of nutrients and the accumulation of waste products in the culture medium, which can induce cell death independently of the compound being tested.[2]
Q4: How does the intended duration of my experiment influence the seeding density?
A4: The incubation time is a key factor in choosing the correct seeding density.[4] For longer incubation periods (e.g., 72 hours), a lower initial seeding density is required to ensure that the untreated control cells do not become over-confluent before the assay endpoint.[1] For shorter experiments (e.g., 24 hours), a higher seeding density is necessary to generate a sufficiently strong signal for reliable measurement.[1]
Q5: What is the relationship between cell seeding density and the linearity of the SRB assay?
A5: The SRB assay provides a linear correlation between optical density (absorbance) and cell number within a specific range.[3][4] It is essential to operate within this linear dynamic range for accurate quantification.[4] If the cell density is too high, the absorbance reading may plateau, meaning an increase in cell number no longer results in a proportional increase in signal.[3] Therefore, a cell number titration experiment is necessary to determine the linear range for each specific cell line and experimental condition.[3][4]
Q6: How do I experimentally determine the optimal seeding density for my specific cell line?
A6: The optimal seeding density must be determined empirically for each cell line.[1][5] This is achieved by performing a cell titration or growth curve experiment. You should seed a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate) and perform the SRB assay after the intended incubation period of your experiment.[3] Plotting the absorbance values against the number of cells seeded will reveal a linear range. The optimal seeding density should fall within this linear portion of the curve, providing a robust signal well below the plateau.[1]
Data Presentation: Recommended Starting Seeding Densities
The optimal seeding density is highly dependent on the cell line's proliferation rate, size, and the assay duration. The values in the table below are general starting points for a 96-well plate format and should be optimized for your specific experimental conditions.
| Cell Type / Characteristics | Recommended Starting Density (cells/well) | Key Considerations |
| Rapidly Proliferating Adherent Cells (e.g., HeLa, A549) | 2,000 - 10,000 | Can become over-confluent quickly; lower densities are often needed for assays longer than 48 hours.[1] |
| Slower Proliferating Adherent Cells (e.g., MCF-7) | 5,000 - 15,000 | Require a higher initial density to ensure a sufficient signal, especially for shorter incubation times. |
| General Range for Adherent Cells | 5,000 - 20,000 | This is a common starting range for many cell lines in cytotoxicity assays.[6][7][8] |
| Suspension Cells (Adapted for SRB) | 10,000 - 50,000 | The SRB assay is primarily for adherent cells, but protocols exist for suspension cells, often requiring higher densities. |
Note: These are general guidelines. It is imperative to experimentally determine the optimal density for each cell line and assay condition to ensure data accuracy and reproducibility.[1][5]
Experimental Protocol: Determining Optimal Cell Seeding Density
This protocol outlines the steps to determine the optimal cell seeding density for your cell line using the SRB assay in a 96-well plate format.
-
Cell Preparation:
-
Culture cells until they are in the logarithmic growth phase (approximately 80% confluent).[7]
-
Harvest the cells using standard methods (e.g., trypsinization for adherent cells).[6]
-
Resuspend the cells in a fresh culture medium to create a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining or an automated cell counter.[4][6]
-
-
Seeding the Plate:
-
Based on the cell count, prepare a series of cell dilutions in the culture medium. A typical range to test would be from 1,000 to 40,000 cells/mL to achieve densities of 100 to 4,000 cells per well in 100 µL.
-
Pipette 100 µL of each cell dilution into at least six replicate wells of a 96-well plate.
-
Also, include replicate wells containing 100 µL of medium only to serve as a background control.[7]
-
-
Incubation:
-
Incubate the plate for the same duration as your planned cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
SRB Assay Procedure:
-
Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour.[4]
-
Washing: Wash the plates four to five times by submerging them in a container of slow-running tap water.[4] Gently tap the inverted plate on a paper towel to remove excess water and allow it to air-dry completely.[4]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Post-Stain Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[3]
-
Drying: Allow the plates to air-dry completely. At this point, stained and dried plates can be stored for an extended period.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[8]
-
-
Data Analysis:
-
Measure the optical density (OD) or absorbance at 510-570 nm using a microplate reader.[8]
-
Subtract the average OD of the background control wells from all other OD readings.
-
Plot the mean background-subtracted OD values (Y-axis) against the number of cells seeded per well (X-axis).
-
Identify the linear portion of the curve. Choose a seeding density from this linear range that gives a robust signal (e.g., an OD between 0.5 and 1.5) but is well below the point where the curve begins to plateau. This is your optimal seeding density.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. scispace.com [scispace.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Reducing variability and improving reproducibility of the SRB assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve the reproducibility of the Sulforhodamine B (SRB) assay.
SRB Assay Experimental Workflow
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2] The workflow involves cell seeding, treatment, fixation, staining with SRB, and measurement of absorbance.
References
Technical Support Center: Trichloroacetic Acid (TCA) Fixation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with incomplete cell fixation using Trichloroacetic Acid (TCA).
Troubleshooting Guide
This section addresses specific issues you may encounter during TCA fixation and subsequent experimental steps.
Q1: Why is my protein pellet invisible or very small after TCA precipitation?
Possible Causes:
-
Low Protein Concentration: The most common reason for a small or invisible pellet is a low starting concentration of protein in your sample. TCA precipitation is less efficient at lower protein concentrations.[1]
-
Inefficient Precipitation: The protocol parameters may not be optimal for your specific sample.
-
Pellet Loss: The pellet may have been accidentally aspirated during supernatant removal.
Solutions:
-
Increase Incubation Time: For dilute samples, extend the incubation period on ice after adding TCA. An overnight incubation at 4°C can significantly improve precipitation yield.[1][2]
-
Optimize TCA Concentration: Ensure the final TCA concentration is between 10-20% for effective protein precipitation.[3]
-
Use a Co-precipitant: Adding sodium deoxycholate can improve the yield, especially for dilute samples.[1] However, be aware that this adds a detergent to your sample, which may interfere with downstream applications like mass spectrometry.
-
Concentrate Sample First: Use centrifugal filters to concentrate your sample before starting the TCA precipitation protocol.
-
Careful Aspiration: After centrifugation, carefully aspirate the supernatant without disturbing the bottom of the tube where the pellet is located.
Q2: Why is my protein pellet difficult to dissolve after TCA precipitation?
Possible Causes:
-
Over-drying the Pellet: Allowing the pellet to dry for too long after the acetone (B3395972) wash can make it very difficult to resolubilize.[4]
-
Inefficient Washing: Residual TCA left in the pellet can interfere with solubilization.
-
Strong Protein Denaturation: TCA is a strong denaturing agent that causes proteins to aggregate, which can make them inherently difficult to redissolve.[5]
Solutions:
-
Avoid Over-drying: Air-dry the pellet only until the acetone has evaporated. Do not leave it for an extended period.[4]
-
Use a Strong Solubilization Buffer:
-
For SDS-PAGE, use a standard Laemmli sample buffer.[6] Alternating between heating at 95°C and vortexing can help dissolve stubborn pellets.[4]
-
For other applications, buffers containing strong chaotropic agents like 8M urea (B33335) or 6M Guanidine-HCl are effective.[1][7]
-
-
Sonication: After adding the resuspension buffer, sonicate the sample briefly in cycles to aid solubilization. Be careful to avoid overheating the sample.[6][8]
-
Thorough Washing: Ensure the pellet is washed at least twice with ice-cold acetone to remove all residual TCA.[2]
Q3: My SDS-PAGE sample buffer turned yellow after I added it to the pellet. What does this mean?
Possible Cause:
-
Residual Acid: The yellow color change is due to the presence of residual acidic TCA in your protein pellet, which lowers the pH of the alkaline sample buffer (which typically contains the blue pH indicator bromophenol blue).
Solutions:
-
Improve Washing Step: This indicates that the acetone wash was insufficient. Ensure you are washing the pellet thoroughly (at least twice) with cold acetone to remove all traces of TCA.[2]
-
Neutralize the Sample: If the problem persists, you can add a small amount of a basic solution, like 1M Tris base, to your sample until the blue color is restored.
Q4: Why do my samples float out of the wells when loading an SDS-PAGE gel?
Possible Cause:
-
Residual Acetone: If the acetone from the wash step is not completely removed, it can lower the density of your sample, causing it to float out of the well.
Solution:
-
Complete Drying: After the final acetone wash and supernatant removal, ensure the pellet is completely air-dried before adding the sample buffer. You can use a vacuum centrifuge for a few minutes to expedite this, but be cautious not to over-dry the pellet.[4]
Q5: I'm seeing altered protein localization or weak signal in my immunofluorescence images after TCA fixation. Why?
Possible Causes:
-
Epitope Masking/Alteration: TCA is a precipitating fixative that denatures proteins. This process can alter the conformation of an antibody's epitope, either masking it and preventing binding (weak signal) or revealing a previously inaccessible epitope.[5]
-
Protein Precipitation Artifacts: TCA can cause proteins to precipitate within cellular compartments, leading to a punctate or aggregated appearance that may not reflect the true in-vivo localization. This is particularly noted for some nuclear markers.[5]
-
Fixative Incompatibility: Not all antibodies and epitopes are compatible with TCA fixation. TCA is known to be a good choice for preserving phosphorylation sites for antibody detection.[9][10]
Solutions:
-
Optimize Fixation Protocol: The choice of fixative is critical and must be optimized for each specific antibody and target protein.[5]
-
Compare with Other Fixatives: Test other fixatives, such as paraformaldehyde (a cross-linking fixative), to see which provides the best results for your target.[5]
-
Consult Antibody Datasheet: The antibody manufacturer often provides recommendations for the most suitable fixation method.
Experimental Protocols & Data
Standard TCA Protein Precipitation Protocol
This protocol is suitable for precipitating proteins for applications like SDS-PAGE and Western Blotting.
-
Sample Preparation: Start with your protein solution in a microcentrifuge tube. Place on ice.
-
TCA Addition: Add ice-cold 100% (w/v) TCA to your sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your sample for a final concentration of 20%.[1]
-
Incubation: Vortex briefly and incubate on ice for 30-60 minutes.[3]
-
Centrifugation: Centrifuge at maximum speed (~14,000-18,000 x g) for 15 minutes at 4°C.[2][11]
-
Supernatant Removal: Carefully decant or aspirate the supernatant, leaving the protein pellet intact.
-
Acetone Wash: Add at least 200 µL of ice-cold 80-90% acetone.[3][12] Vortex gently to wash the pellet.
-
Second Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C.[2]
-
Repeat Wash: Carefully remove the supernatant and repeat the acetone wash (steps 6-7) one more time for a total of two washes.
-
Drying: Remove the final acetone supernatant and air-dry the pellet at room temperature for 5-10 minutes. Do not over-dry. [2]
-
Solubilization: Resuspend the pellet in the appropriate buffer for your downstream application (e.g., 1x SDS-PAGE sample buffer).[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for TCA precipitation protocols.
| Parameter | Recommended Range | Application/Consideration | Source(s) |
| Final TCA Concentration | 10% - 20% (w/v) | General Protein Precipitation | [3] |
| 2% - 5% (w/v) | Immunofluorescence / Histology | [9][13] | |
| Incubation Time | 15 - 60 minutes | Standard Protein Concentrations | [2][3] |
| Overnight (at 4°C) | Low Protein Concentrations | [1][2] | |
| Centrifugation Speed | 14,000 - 18,000 x g | Pellet Precipitation | [2][11] |
| Acetone Wash | 2-3 times | Removal of residual TCA | [1] |
| Resuspension (Urea) | 8 M | Mass Spectrometry, 2D-PAGE | [1][7] |
| Resuspension (SDS) | 2% - 5% | SDS-PAGE, Western Blot | [7][8] |
Visual Guides & Workflows
Diagrams of Key Processes
The following diagrams illustrate the standard workflow for TCA fixation and provide a logical guide for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Hard to dissolve pelleted protein after TCA precipitation - Protein and Proteomics [protocol-online.org]
- 3. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of fixation methods for wholemount immunohistochemistry across cellular compartments in chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What can be done if the protein pellet does not solubilize completely using the AllPrep DNA/RNA/Protein Mini Kit? [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 12. An Optimized Trichloroacetic Acid/Acetone Precipitation Method for Two-Dimensional Gel Electrophoresis Analysis of Qinchuan Cattle Longissimus Dorsi Muscle Containing High Proportion of Marbling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to prevent cell detachment during washing steps in the SRB assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cell detachment during the washing steps of the Sulforhodamine B (SRB) assay.
Troubleshooting Guide: Preventing Cell Detachment
Cell loss during the washing steps is a common issue in the SRB assay, leading to inaccurate and variable results. The following table summarizes the potential causes of cell detachment and provides solutions to mitigate these problems.
| Potential Cause | Observation | Solution | Key Considerations |
| Harsh Washing Technique | Significant cell loss is visible under a microscope after washing steps. Inconsistent absorbance readings across replicate wells. | - Avoid a direct stream of washing solution into the wells.[1][2] - Gently add washing solution to the side of the wells. - Submerge the entire plate in a container of wash solution (e.g., 1% acetic acid or tap water) for each wash.[1][3] - For aspiration, use a multichannel pipette and aspirate from the side of the well. | The goal is to remove unbound dye without disturbing the fixed cell monolayer. Quick and homogeneous washes are crucial for consistency.[1] |
| Inadequate Cell Fixation | Cells appear to lift off in sheets or patches during washing. | - Ensure complete fixation by adding cold 10% (wt/vol) trichloroacetic acid (TCA) directly to the culture medium and incubating for at least 1 hour at 4°C.[4][5][6] - For loosely adherent cell lines, consider increasing the TCA concentration or extending the incubation time.[5] | Proper fixation cross-links cellular proteins, making the cells more robust and adherent to the plate.[5][6] Skipping a pre-wash with PBS before fixation can also help prevent cell loss.[4] |
| Poor Initial Cell Adherence | Cells are not well-attached even before the assay begins, leading to easy detachment. | - Optimize initial cell seeding density to ensure a healthy, sub-confluent monolayer at the time of the assay.[5][7] - Use cells within a low passage number and ensure they are in the logarithmic growth phase.[7] - Ensure the use of appropriate cell culture-treated plates. | Healthy, actively growing cells adhere more strongly to the culture surface. Over-confluency can lead to spontaneous detachment.[7][8] |
| Excessive Drying Between Steps | Allowing the cell monolayer to dry out completely before fixation or between washes can cause detachment. | - Do not let the wells dry out after removing liquids, especially before fixation. Proceed to the next step promptly. - After the final wash with 1% acetic acid, the plates should be allowed to air-dry completely before solubilization of the dye.[1][4] | While complete drying is necessary after the final wash, premature drying can stress the cells and weaken their attachment. |
| Mechanical Stress | Shaking or jarring the plate during handling can dislodge cells. | - Handle plates gently throughout the entire procedure. - Avoid vigorous shaking, especially during incubation and washing steps. | Be mindful of all physical handling of the microplate to minimize mechanical stress on the adherent cells. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to wash the cells with PBS before fixation with TCA?
A1: It is generally not recommended to wash with PBS before fixation. Adding cold TCA directly to the culture medium helps to avoid an extra washing step that can cause significant cell detachment, especially with loosely adherent cell lines.[4]
Q2: What is the best method for washing the plates after SRB staining?
A2: The most recommended gentle washing method is to submerge the entire plate in a basin of 1% (vol/vol) acetic acid.[1][3] Repeat this process four to five times.[1][4] Alternatively, you can gently add the wash solution to the side of each well and then carefully aspirate it. Avoid forcing a stream of water or wash solution directly onto the cell monolayer.[1][2]
Q3: How can I be sure that my cells are properly fixed?
A3: Proper fixation is achieved by incubating the cells with a sufficient concentration of cold TCA (typically 10% wt/vol) for at least one hour at 4°C.[4][5][6] This ensures that cellular proteins are adequately cross-linked, securing the cells to the plate. For some cell lines, optimizing the TCA concentration and incubation time may be necessary.[5]
Q4: Can the type of microplate I use affect cell attachment?
A4: Yes, using tissue culture-treated plates is crucial for optimal attachment of adherent cells. The surface of these plates is modified to be more hydrophilic, which promotes cell adhesion.
Q5: What should I do if I still observe cell detachment despite following all the recommendations?
A5: If cell detachment persists, consider the following:
-
Cell Line Characteristics: Some cell lines are inherently less adherent. You may need to optimize the protocol specifically for that cell line, potentially by testing different coating matrices on your plates (e.g., poly-L-lysine or fibronectin).
-
Cell Health: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are not being cultured for too many passages.[7][8]
-
Reagent Quality: Verify that all your reagents, especially the TCA, are of high quality and stored correctly.
Experimental Protocol: SRB Assay with Minimized Cell Detachment
This protocol incorporates best practices to prevent cell loss during the assay.
-
Cell Seeding:
-
Seed adherent cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24-48 hours to allow for cell attachment and growth.
-
-
Drug Treatment (if applicable):
-
Treat cells with the test compound and incubate for the desired exposure time.
-
-
Cell Fixation:
-
Without removing the culture medium, gently add 50 µL of cold 10% (wt/vol) TCA to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing after Fixation:
-
SRB Staining:
-
Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing after Staining:
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510-570 nm using a microplate reader.
-
Workflow for Preventing Cell Detachment in SRB Assay
Caption: SRB assay workflow highlighting critical steps to prevent cell detachment.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecopoeia.com [genecopoeia.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
Technical Support Center: Sulforhodamine B (SRB) Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Sulforhodamine B (SRB) assays, with a specific focus on adjusting staining time and SRB concentration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the SRB assay?
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[3][4] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[1][3] The protein-bound dye is solubilized and the absorbance is measured, typically between 510 nm and 580 nm.[1][5]
Q2: What is the standard concentration of SRB and staining time?
A commonly used concentration for the SRB staining solution is 0.4% (w/v) SRB dissolved in 1% (v/v) acetic acid.[4][6][7] The standard staining incubation time is 30 minutes at room temperature.[1][3][4] However, some protocols suggest a shorter incubation time of 15 minutes.[8]
Q3: Can I store the plates after fixation or staining?
Yes, after fixing the cells with trichloroacetic acid (TCA) and air-drying the plates, they can be stored indefinitely at room temperature.[1][3] Stained and dried plates can also be stored for an extended period before solubilization.[1]
Q4: What is the purpose of the 1% acetic acid wash?
Washing the plates with 1% (v/v) acetic acid after SRB staining is a critical step to remove any unbound dye.[1][4] Inadequate washing can lead to high background noise and interfere with the accurate measurement of the bound SRB dye.[4]
Q5: At what wavelength should I read the absorbance?
The optimal absorbance for the solubilized SRB dye is typically measured at or near 565 nm.[3][6] However, readings can be taken in a range from 510 nm to 580 nm.[1][5] Some protocols also recommend using a reference wavelength of 690 nm to measure background absorbance.[3] If the color intensity is very high (O.D. > 1.8-3.5), a suboptimal wavelength (e.g., 490-530 nm) may be used.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Inadequate washing to remove unbound SRB dye. | Increase the number of washes with 1% acetic acid (at least four to five times). Ensure the washing is performed quickly to avoid dissociation of the protein-bound dye.[1][4] |
| Incomplete removal of wash solution. | After the final wash, ensure plates are thoroughly air-dried until no moisture is visible.[3] | |
| Low Signal or Poor Sensitivity | Cell seeding density is too low. | Determine the optimal cell seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.[1] |
| Over-washing, leading to loss of bound dye. | Perform washing steps quickly and gently. Avoid harsh water streams that could dislodge cells.[1][9] | |
| Incomplete solubilization of the bound dye. | Ensure the solubilization buffer (e.g., 10 mM Tris base) completely covers the well and shake the plate for at least 5-10 minutes to fully dissolve the dye.[3][6] | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension thoroughly between pipetting. |
| Inconsistent staining time or SRB concentration. | Maintain consistent incubation times and use a uniform volume and concentration of SRB solution across all wells.[4] | |
| Inadequate cell fixation. | Ensure proper fixation with trichloroacetic acid (TCA) to preserve cellular proteins for accurate SRB dye binding.[4] Aspiration of the growth medium prior to fixation can improve the coefficient of variation.[10] | |
| "Edge effect" in the microplate. | To minimize evaporation from the outer wells, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples. |
Experimental Protocols and Data
Detailed SRB Assay Protocol
This protocol is a synthesis of common methodologies.[1][3][4][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with the desired compounds and incubate for the appropriate exposure time (e.g., 48 or 72 hours).[6]
-
Cell Fixation:
-
Gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for at least 1 hour.[4]
-
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid.[6]
-
Air-dry the plates completely.
-
-
Solubilization:
-
Absorbance Measurement:
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| SRB Concentration | 0.057% - 0.4% (w/v) in 1% acetic acid | 0.4% is the most commonly cited concentration.[1][4][6] |
| Staining Time | 15 - 30 minutes | 30 minutes is the standard incubation time.[1][3][4] |
| Fixation Agent | 10% (w/v) Trichloroacetic Acid (TCA) | A cold TCA solution is typically used.[4][6] |
| Fixation Time | At least 1 hour at 4°C | [4] |
| Washing Solution | 1% (v/v) Acetic Acid | Used to remove unbound SRB dye.[1][4] |
| Solubilization Buffer | 10 mM Tris base solution (pH 10.5) | [1][6] |
| Absorbance Reading | 510 - 580 nm | Optimal wavelength is around 565 nm.[1][3][6] |
Visualized Workflows and Relationships
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on the performance of Acid Red 52 staining
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the performance of Acid Red 52 staining for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining procedures, with a focus on pH-related causes and solutions.
| Problem | Potential Cause | Solution |
| Weak or Faint Staining | Incorrect pH of Staining Solution: The pH is too high (not acidic enough), leading to insufficient protonation of tissue proteins.[1][2] | Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.[1] |
| Insufficient Staining Time: The incubation period in the dye solution is too short for adequate binding.[1][2] | Increase the staining duration. Optimization may be necessary depending on the tissue type and thickness.[2] | |
| Excessively Dark or Non-Specific Staining | pH is Too Low: A very low pH can lead to widespread, non-specific binding of the dye to various tissue components.[1] | Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to enhance specificity.[1] |
| Overstaining: The incubation time in the dye solution is too long.[1] | Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.[1] | |
| Uneven Staining | Incomplete Fixation: Poorly fixed areas of the tissue will stain differently. | Ensure proper and consistent fixation protocols are followed during tissue preparation.[1] |
| Air Bubbles: Air bubbles trapped on the tissue surface prevent the dye from making contact. | Carefully apply the staining solution to avoid trapping air bubbles.[1] | |
| Stain Washes Out During Rinsing | Rinse Solution is Too Alkaline: Using tap water with a high or variable pH can strip the dye from the tissue.[1] | Use a brief rinse in distilled water or a dilute acid solution (e.g., 1% acetic acid) to preserve the stain before dehydration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is an anionic dye, which means it carries a negative charge. In biological tissues, proteins are the primary targets for acid dyes. At an acidic pH, the amino groups (-NH2) on amino acid residues within proteins become protonated, acquiring a positive charge (-NH3+). The negatively charged this compound dye molecules then bind to these positively charged sites through electrostatic interactions, resulting in the staining of protein-rich structures like cytoplasm, muscle, and collagen.[1][3]
Q2: Why is an acidic pH crucial for effective this compound staining?
A2: An acidic environment is critical for maximizing the number of positively charged sites within the tissue, which in turn enhances the binding of the anionic this compound dye.[1] As the pH decreases, more amino groups become protonated, leading to a stronger and more intense stain.[1][3] Conversely, a higher (neutral or alkaline) pH will result in fewer protonated amino groups, leading to weak or no staining.[1]
Q3: What is the recommended pH range for this compound staining solutions?
A3: While the optimal pH can vary depending on the specific tissue and desired staining intensity, a general range for acid dyes like this compound is between pH 2.5 and 4.5.[1] For many histological applications, preparing the this compound solution in 1-5% acetic acid is a common practice to achieve a sufficiently low pH for effective staining.[1]
Q4: How does pH affect the specificity of this compound staining?
A4: At an optimal acidic pH (e.g., 3.5-4.5), this compound will preferentially bind to components with a high concentration of protonated amino groups, such as cytoplasm and connective tissues. If the pH is too low (e.g., below 2.5), the charge difference between various tissue elements is less distinct, leading to more widespread, non-specific background staining.[1]
Data Presentation
The following table summarizes the expected effect of pH on the staining efficiency of this compound, based on the general principles of acid dye staining.
| pH Range | Staining Intensity | Expected Outcome |
| 2.5 - 3.5 | +++ (Strong) | Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.[1] |
| 3.6 - 4.5 | ++ (Moderate) | Good balance between staining intensity and specificity. A common starting range for many applications.[1] |
| 4.6 - 6.0 | + (Weak) | Reduced staining intensity due to decreased protonation of tissue proteins.[1] |
| > 6.0 | +/- (Very Weak to None) | Ineffective staining as most amino groups are not protonated.[1] |
Experimental Protocols
Protocol for Optimizing Staining pH
This protocol provides a framework for determining the optimal pH for this compound staining for a specific tissue type and application.
-
Prepare Stock Solutions:
-
This compound Stock (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Acetic Acid (5% v/v): Add 5 mL of glacial acetic acid to 95 mL of distilled water.
-
Sodium Acetate Buffer (0.1 M): Prepare as needed for pH adjustments.
-
-
Prepare Staining Solutions at Different pH Values:
-
Create a series of staining solutions with varying pH levels (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).
-
For each pH level, take an aliquot of the this compound stock solution and adjust the pH using the acetic acid solution or buffer. Use a calibrated pH meter for accurate measurements. A common starting point is to dilute the stock solution to a working concentration of 0.1-0.5% (w/v).
-
-
Tissue Preparation:
-
Use serial sections from the same tissue block to ensure consistency across the different pH conditions.
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol washes.
-
-
Staining Procedure:
-
Incubate one tissue section in each of the prepared pH-variant staining solutions for a standardized amount of time (e.g., 5-10 minutes).
-
Rinse all sections briefly in a dilute acid solution (e.g., 1% acetic acid) to remove excess dye.[1]
-
Dehydrate the sections through graded alcohols.
-
Clear the sections in xylene and mount with a compatible mounting medium.
-
-
Evaluation:
-
Examine all stained slides under a microscope.
-
Compare the staining intensity, specificity, and background levels across the different pH conditions.
-
Select the pH that provides the best balance of strong specific staining with minimal background for your specific application.
-
Visualizations
Caption: Effect of pH on Protein Charge and Dye Binding.
Caption: Experimental Workflow for pH Optimization.
Caption: Logical Troubleshooting Flow for Staining Issues.
References
Technical Support Center: Navigating Challenges in the Sulforhodamine B (SRB) Assay
Welcome to our dedicated support center for the Sulforhodamine B (SRB) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to compound interference in this widely used cytotoxicity and cell proliferation assay.
Troubleshooting Guide: Compound Interference in the SRB Assay
The SRB assay is a robust method for assessing cell density based on the measurement of total cellular protein. However, certain compounds can interfere with the assay, leading to inaccurate results. This guide provides solutions to common interference problems.
Summary of Interfering Compounds and Solutions
| Interference Type | Mechanism of Interference | Recommended Solutions |
| Colored Compounds | The inherent color of the test compound absorbs light at the same wavelength as the solubilized SRB dye (typically 510-570 nm), leading to artificially high absorbance readings. | - Include a compound-only blank: Prepare wells with the same concentration of the colored compound in cell-free media. Subtract the absorbance of this blank from the absorbance of the corresponding test wells. - Wavelength scanning: If your plate reader allows, perform a wavelength scan of your compound to see if there is an alternative wavelength with minimal compound absorbance that can still detect the SRB signal. |
| Precipitating Compounds | The test compound precipitates out of solution during the incubation period. These precipitates can scatter light, leading to inaccurate absorbance readings. They may also physically interfere with cell growth or dye binding. | - Solubility assessment: Determine the solubility of your compound in the culture medium before the experiment. - Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not causing precipitation. - Visual inspection: Always visually inspect the plates under a microscope for any signs of precipitation before proceeding with the assay. |
| Compounds that Affect Cell Adhesion | Some compounds may cause cells to detach from the plate surface, leading to an underestimation of cell number as detached cells are washed away during the staining process. | - Microscopic examination: Before fixing the cells, check for any noticeable changes in cell morphology or adherence. - Modify washing steps: Perform washing steps with extreme care to minimize the loss of loosely attached cells. - Consider alternative assays: For compounds that significantly impact cell adhesion, an assay that does not require washing steps after cell treatment might be more suitable. |
| Compounds that Interact with Trichloroacetic Acid (TCA) | In rare cases, a compound might react with TCA, the fixative used in the SRB assay. This could potentially alter the protein precipitation and subsequent staining. | - Alternative fixation: Test alternative fixatives such as ethanol (B145695) or methanol, although this may require re-optimization of the assay. - Control experiments: Run controls to assess if the compound alone in the presence of TCA produces any unexpected results. |
Frequently Asked Questions (FAQs)
Q1: My test compound is brightly colored. Can I still use the SRB assay?
A1: Yes, you can often still use the SRB assay with colored compounds. The key is to include a proper control. You should prepare a "compound blank" which contains the same concentration of your colored compound in cell-free medium. The absorbance of this blank should then be subtracted from the absorbance of your experimental wells containing cells and the compound. This will correct for the absorbance of the compound itself.
Q2: I'm seeing a higher absorbance in my treated wells compared to the control, suggesting increased cell growth, which is unexpected. What could be the cause?
A2: This could be a sign of compound interference. If your compound is colored and absorbs light near the wavelength used to measure SRB, it will artificially inflate the absorbance reading. Another possibility is that your compound is precipitating and causing light scatter. We recommend running the controls mentioned in the troubleshooting table above to identify the source of the interference.
Q3: How does the SRB assay compare to the MTT assay in terms of compound interference?
A3: The SRB assay is generally less susceptible to interference from compounds that alter cellular metabolic activity compared to the MTT assay.[1] The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[1] Compounds that have reducing properties can directly reduce the MTT reagent, leading to a false-positive signal. Since the SRB assay measures total protein content, it is not affected by the metabolic state of the cells in the same way.
Q4: What should I do if my compound is causing significant cell detachment?
A4: Significant cell detachment can lead to an underestimation of cell viability because the detached cells will be lost during the washing steps. First, ensure your washing technique is gentle. If detachment is still an issue, you may need to consider an alternative assay that does not require washing after compound treatment, such as the Trypan Blue exclusion assay for assessing membrane integrity or an LDH release assay which measures a marker of cell death in the supernatant.
Q5: Can I use the SRB assay for suspension cells?
A5: The standard SRB protocol is optimized for adherent cells. While it can be adapted for suspension cells, it is more cumbersome as it requires centrifugation steps to pellet the cells after each incubation and washing step to avoid cell loss.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is a standard method for determining cell density in a 96-well format.
Materials:
-
Cells seeded in a 96-well plate
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at the desired density and allow them to attach overnight. Treat cells with your test compound and incubate for the desired exposure time.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[2]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA and excess media components. After the final wash, remove as much of the wash solution as possible and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
Alternative Assay Protocols
This assay measures cell viability based on mitochondrial activity.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the SRB assay.
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Gently mix and measure the absorbance at approximately 570 nm.
This assay assesses cell viability by identifying cells with intact membranes.
Materials:
-
Cell suspension
-
Trypan Blue solution, 0.4% (w/v)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[3]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate Viability: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.
This assay measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Cells seeded in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the SRB assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Visualizations
Caption: Standard workflow of the Sulforhodamine B (SRB) assay.
References
Technical Support Center: Sulforhodamine B (SRB) Staining
Welcome to the Technical Support Center for the Sulforhodamine B (SRB) assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve accurate and reproducible results, with a specific focus on air-drying techniques to avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of air-drying the plates in the SRB assay?
A1: Air-drying is a critical step performed after washing the plates to remove residual 1% acetic acid.[1] Complete drying is essential before solubilizing the bound SRB dye with Tris base. Incomplete drying can lead to inaccuracies in the final absorbance readings.
Q2: What are the common artifacts associated with improper air-drying in the SRB assay?
A2: Improper air-drying can introduce several artifacts, leading to unreliable results. The most common issues include:
-
Uneven Staining: This often manifests as a higher concentration of dye at the edges of the wells, creating a "ring effect." This can be caused by uneven evaporation rates across the well.[2]
-
High Background: Residual acetic acid or moisture can interfere with the solubilization of the dye and lead to elevated background readings.[3] Inadequate washing before drying is also a primary cause of high background.[3][4]
-
Crystal Formation: While less common, the formation of crystals can occur if the plates are dried too quickly at high temperatures or if there are contaminants in the wash solution. These crystals can scatter light and interfere with absorbance readings.
-
High Well-to-Well Variability (High CV%): Inconsistent drying across the plate is a major source of variation in absorbance readings between replicate wells.[5] This can be exacerbated by the "edge effect," where the outer wells of a 96-well plate dry faster than the inner wells.
Q3: Can I use a blow dryer or an oven to speed up the drying process?
A3: Yes, protocols mention the use of a blow dryer or an incubator/oven to accelerate drying.[1][6] However, it is crucial to use these methods with caution. Excessive heat can lead to the cracking of the cell layer or degradation of the dye, while overly aggressive airflow can dislodge cells. If using forced air or heat, it should be applied gently and uniformly across the plate.
Q4: What is the "edge effect" and how does it relate to air-drying?
A4: The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate behave differently from the central wells. During drying, the outer wells are more exposed to ambient air and tend to dry faster. This can lead to higher signal intensity or variability in these wells compared to the interior wells, compromising the reliability of the data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Incomplete removal of unbound SRB dye.[3][4] | Ensure thorough washing with 1% acetic acid (at least four times).[3] Make sure to visually inspect that all wells have been adequately washed.[2] |
| Residual acetic acid or moisture before solubilization.[3] | Ensure the plate is completely dry before adding Tris base. You can verify this by holding the plate up to a light source. | |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile technique throughout the protocol. | |
| Uneven Staining (e.g., "ring effect") | Uneven drying of the wells.[2] | Dry the plate on a level surface in an area with minimal airflow. Consider using a plate lid with condensation rings or sealing tape to promote more uniform drying. |
| Non-homogeneous plating of cells.[5] | Ensure a single-cell suspension and use proper pipetting techniques to distribute cells evenly at the bottom of the wells. A short centrifugation of the plate after seeding can also help.[2] | |
| High Coefficient of Variation (CV) Between Replicates | Inconsistent washing or drying across the plate.[5] | Standardize the washing and drying procedure for all plates. Automated plate washers can improve consistency. If drying manually, ensure each plate is treated identically. |
| "Edge effect" due to faster drying of outer wells. | To mitigate the edge effect, you can fill the outer wells with sterile water or PBS during incubation and drying to create a humidity barrier. Alternatively, avoid using the outer wells for experimental samples. | |
| Incomplete solubilization of the dye. | Ensure the Tris base solution covers the entire bottom of the well and that the plate is shaken for a sufficient amount of time (e.g., 10 minutes) to fully dissolve the dye.[5] | |
| Crystal Formation | Contaminants in the 1% acetic acid wash. | Prepare fresh 1% acetic acid solution using high-purity water. |
| Drying at an excessively high temperature. | If using an oven or incubator for drying, use a low temperature (e.g., 37-50°C) and monitor the plates to prevent overheating. |
Experimental Protocols
Detailed SRB Staining Protocol with Optimized Air-Drying
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for the desired period.
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well on top of the culture medium.
-
Incubate the plate at 4°C for 1 hour.[3]
-
-
Washing:
-
Carefully remove the TCA solution.
-
Wash the plate five times with slow-running tap water. Avoid a direct stream of water into the wells to prevent cell detachment.[1]
-
After the final wash, remove excess water by inverting the plate and tapping it firmly on a paper towel.
-
-
Air-Drying (Choose one method):
-
Method A: Passive Air-Drying (Recommended for highest reproducibility)
-
Leave the plate on a level lab bench at room temperature until completely dry. This may take several hours. Dried plates can be stored at room temperature for an extended period.[2]
-
-
Method B: Forced-Air Drying
-
Use a hairdryer on a low heat/cool setting, holding it at a distance to ensure gentle and even airflow across the plate.[1]
-
-
Method C: Incubator/Oven Drying
-
Place the plate in an incubator or oven at a low temperature (e.g., 37-50°C) for 30-60 minutes, or until completely dry.[6]
-
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.[4]
-
-
Post-Staining Wash:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[3]
-
-
Post-Staining Air-Drying:
-
Repeat the chosen air-drying method from step 4 until the plate is completely free of moisture.[3]
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[5]
-
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[1]
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Best practices for washing away unbound Sulforhodamine B dye
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the washing steps of the Sulforhodamine B (SRB) assay for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solution for washing away unbound SRB dye?
A1: The most commonly recommended solution for washing away unbound SRB dye is a 1% (v/v) acetic acid solution.[1][2][3][4] This mildly acidic solution effectively removes excess dye without solubilizing the protein-bound dye, which is critical for accurate cell mass quantification.
Q2: How many times should I wash the plates after SRB staining?
A2: It is recommended to wash the plates at least three to four times with 1% acetic acid.[1][2][3][4][5] The key is to ensure all unbound dye is removed to minimize background absorbance. Some protocols may suggest up to five washes.[2][4]
Q3: How critical is the speed of the washing steps?
A3: The speed of the washing steps is critical. Washing should be done quickly to prevent the protein-bound dye from bleaching, which could lead to an underestimation of cell mass.[3][6][7][8] However, the washing must also be thorough to avoid high background signals from residual unbound dye.[3]
Q4: Can I use water instead of 1% acetic acid for washing?
A4: While some protocols mention washing with slow-running tap water or deionized water after the initial fixation step with trichloroacetic acid (TCA)[2][5][9], for removing unbound SRB dye, 1% acetic acid is the standard and recommended solution.[1][2][3][4][5] Using water for the dye removal step may not be as effective and could potentially lead to less reliable results.
Troubleshooting Guide
Issue: High Background Absorbance
High background absorbance can obscure the signal from the protein-bound dye, leading to inaccurate results and a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of unbound SRB dye. [1][3][10] | Ensure thorough washing with 1% acetic acid. Increase the number of washes to four or five quick rinses.[2][4][10] |
| Contamination of reagents or plates. [10] | Use sterile, high-quality reagents and microplates. Always practice aseptic techniques during the assay. |
| High protein content in the culture medium (e.g., high serum concentration). [10][11] | Use a consistent and appropriate serum concentration in your culture medium. Include a background control well containing medium without cells to subtract the background absorbance from all readings.[6] |
Issue: Low Signal or Low Assay Sensitivity
Low signal can result from a loss of the protein-bound dye, leading to an underestimation of cell viability or biomass.
| Potential Cause | Troubleshooting Steps |
| Excessive washing. [3] | While thorough washing is necessary, prolonged or overly vigorous washing can cause the protein-bound dye to bleach or detach. Perform the washes quickly and consistently.[3][6][7][8] |
| Cell detachment. [3] | Ensure that the cell monolayer is not disturbed during the washing steps. Avoid directing a strong stream of washing solution directly onto the cells.[3][6] Gentle dispensing of the wash solution is recommended. |
| Inadequate cell fixation. [1] | Proper cell fixation with trichloroacetic acid (TCA) is crucial to preserve cellular proteins for SRB binding. Ensure the correct concentration and incubation time for fixation are used. |
Experimental Protocol: Washing Step in SRB Assay
This protocol outlines the key steps for washing away unbound Sulforhodamine B dye.
-
SRB Staining: After cell fixation and washing to remove TCA, add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Removal of Unbound Dye: After incubation, quickly remove the SRB solution.
-
Washing: Immediately wash the wells four times with 200 µL of 1% (v/v) acetic acid per well.[2][4] Perform the washes rapidly to prevent the dissociation of the protein-dye complex.[3]
-
Drying: After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature before solubilizing the bound dye.[1][2]
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Source(s) |
| Washing Solution | 1% (v/v) Acetic Acid | [1][2][3][4] |
| Number of Washes | 3 - 5 times | [1][2][4] |
| Volume of Wash Solution | 200 µL per well (for 96-well plates) | [2][4] |
| Washing Technique | Quick and gentle rinses | [3][6] |
SRB Assay Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay with a focus on the critical washing step.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Sulforhodamine B (SRB) vs. MTT Assay for Cytotoxicity and Cell Proliferation Studies
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of in vitro analysis. Among the myriad of available techniques, the Sulforhodamine B (SRB) and MTT assays are two of the most widely adopted colorimetric methods. This guide provides an objective comparison of their principles, performance, and protocols, supported by experimental data, to assist in selecting the most suitable assay for your research needs.
Principle of the Assays
The fundamental difference between the SRB and MTT assays lies in what they measure. The SRB assay is a cell staining method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[1][2]
In contrast, the MTT assay is a metabolic activity-based assay.[3] It measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[3] Therefore, the intensity of the purple color is indicative of the number of viable, metabolically active cells.[4]
Performance Comparison: A Data-Driven Overview
The choice between the SRB and MTT assay often depends on the specific experimental context, including the cell type and the nature of the test compounds. Below is a summary of key performance parameters based on comparative studies.
| Parameter | Sulforhodamine B (SRB) Assay | MTT Assay | References |
| Principle | Stains total cellular protein. | Measures enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells. | [1][3][5] |
| Endpoint | Colorimetric (Absorbance at ~510-570 nm). | Colorimetric (Absorbance at ~570-590 nm) after solubilization of formazan crystals. | [4][6][7] |
| Linearity with Cell Number | Excellent linearity over a wide range of cell densities. | Can lose linearity at high cell densities. | [5][7][8] |
| Sensitivity | High sensitivity, with a resolution of 1000-2000 cells/well. | Sensitivity can be cell-line dependent and is generally lower than SRB. | [5][8][9] |
| Interference | Less prone to interference from test compounds as it is independent of metabolic activity. | Can be affected by compounds that alter cellular metabolic activity or redox state. | [1][8] |
| Endpoint Stability | The stained protein is stable, and plates can be stored for extended periods before reading. | Requires a solubilization step, and the formazan signal is less stable. | [7][8] |
| Advantages | Simple, rapid, sensitive, cost-effective, and not dependent on cell metabolism. | Well-established and widely used, reflects cell metabolic activity. | [1][4][8] |
| Disadvantages | Requires a cell fixation step; does not distinguish between live and dead cells if dead cells have not lysed. | Requires a solubilization step for the formazan crystals and can be influenced by the metabolic state of the cells, which may not always correlate with cell number. | [1][8][10] |
Experimental Workflows
Visualizing the procedural steps of each assay can help in understanding their practical implementation in the laboratory.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of SRB and Clonogenic Assays for Radiosensitivity Assessment
A comprehensive guide for researchers comparing the Sulforhodamine B (SRB) and the gold-standard clonogenic assay in determining cellular response to ionizing radiation. This report details experimental protocols, presents comparative data, and offers a clear workflow for cross-validation studies.
In the quest to understand and combat cancer, accurately measuring the sensitivity of tumor cells to radiation is paramount. For decades, the clonogenic assay (CA) has been the undisputed gold standard for assessing in vitro radiosensitivity.[1][2] This method directly measures the reproductive integrity of cells after irradiation by assessing their ability to form colonies. However, the clonogenic assay is notoriously laborious and time-consuming.[3] This has spurred interest in developing higher-throughput alternatives, with the Sulforhodamine B (SRB) assay emerging as a promising candidate. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the appropriate assay for their specific needs.
The Contenders: A Tale of Two Assays
The clonogenic assay is based on the principle that a single cell, if it survives treatment, can proliferate to form a colony of at least 50 cells.[4] This provides a direct measure of cell survival and is considered the most biologically relevant endpoint for cytotoxicity and radiosensitivity studies.
The Sulforhodamine B (SRB) assay , in contrast, is a colorimetric assay that indirectly measures cell density by quantifying total cellular protein.[5][6][7] SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[6][7][8] The amount of bound dye is directly proportional to the cell mass, providing a surrogate measure of cell number.
Performance Face-Off: The Experimental Evidence
Several studies have directly compared the SRB and clonogenic assays for radiosensitivity testing. A key study by Pauwels et al. (2003) found that for several lung, colon, and breast cancer cell lines with moderate radiosensitivity, the dose-response curves obtained with the SRB assay were very similar to those from the clonogenic assay for radiation doses up to 6 Gy.[3][9] The study concluded that the SRB assay can be as useful as the more traditional clonogenic assay for research on chemotherapy and radiotherapy interactions.[3]
However, other research suggests that the clonogenic assay remains the more sensitive of the two, particularly at lower radiation doses.[10] While the ordering of sensitivities across different cell lines was similar between the assays, the SRB and MTT assays were found to be relatively insensitive at lower radiation levels.[10] Despite this, there is often a strong correlation between the IC50 values obtained from SRB and clonogenic assays.[11]
Quantitative Comparison of Radiosensitivity Parameters
The following table summarizes key radiosensitivity parameters obtained from a comparative study, highlighting the similarities and differences between the two assays.
| Cell Line | Assay | SF2 | α (Gy⁻¹) | β (Gy⁻²) | MID (Gy) | ID₅₀ (Gy) |
| A549 | Clonogenic | 0.65 | 0.21 | 0.03 | 3.6 | 3.2 |
| SRB | 0.68 | 0.18 | 0.04 | 3.8 | 3.4 | |
| H292 | Clonogenic | 0.55 | 0.30 | 0.05 | 2.8 | 2.5 |
| SRB | 0.58 | 0.27 | 0.06 | 3.0 | 2.7 | |
| MCF-7 | Clonogenic | 0.72 | 0.15 | 0.02 | 4.2 | 3.8 |
| SRB | 0.75 | 0.13 | 0.03 | 4.5 | 4.0 |
Data adapted from Pauwels et al., 2003. SF2: Surviving Fraction at 2 Gy; α and β: parameters of the linear-quadratic model; MID: Mean Inactivation Dose; ID₅₀: Dose required to inhibit growth by 50%.
The data indicates that while there are slight differences, the radiosensitivity parameters derived from both assays are not significantly different for these cell lines.
Behind the Scenes: Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research.[2] To that end, detailed and standardized protocols are essential.
Clonogenic Assay Protocol
The clonogenic assay protocol involves cell seeding, treatment, incubation, and colony counting.
-
Cell Preparation: A single-cell suspension is prepared from a stock culture using trypsin.
-
Cell Seeding: A predetermined number of cells is seeded into multi-well plates or flasks. The seeding density is crucial and depends on the expected survival fraction at different radiation doses.
-
Irradiation: Cells are irradiated with a range of X-ray doses.
-
Incubation: Plates are incubated for 1 to 3 weeks to allow for colony formation.[1]
-
Fixation and Staining: Colonies are fixed with a solution such as 10% formalin or 4% paraformaldehyde and stained with a dye like 0.5% crystal violet.[12][13]
-
Colony Counting: Colonies containing at least 50 cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is the ratio of the number of colonies formed to the number of cells seeded, normalized to the plating efficiency of unirradiated control cells.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a multi-step process involving cell fixation, staining, and measurement of absorbance.[5]
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Irradiation: The plates are irradiated with a range of doses.
-
Incubation: Cells are incubated for a period that allows for multiple cell doublings (typically 3-5 days).
-
Cell Fixation: The culture medium is removed, and cells are fixed by adding cold 10% trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[5]
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. A 0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.[5]
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[5]
-
Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a 10 mM Tris base solution.[5]
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.[5]
-
Data Analysis: The absorbance values are proportional to the total cellular protein and are used to calculate cell survival relative to the unirradiated control.
Visualizing the Workflow: A Cross-Validation Pathway
To directly compare and validate the SRB assay against the clonogenic assay, a parallel experimental workflow is essential. The following diagram illustrates the key steps in such a cross-validation study.
Cross-validation workflow for SRB and clonogenic assays.
Conclusion: Choosing the Right Tool for the Job
The clonogenic assay remains the definitive method for determining cell reproductive death and, therefore, the gold standard for radiosensitivity testing. Its direct measurement of a clinically relevant endpoint is a significant advantage. However, its low throughput and labor-intensive nature can be a bottleneck in large-scale screening studies.
The SRB assay presents a viable, higher-throughput alternative, particularly for initial screening of radiosensitizing compounds or for cell lines with low plating efficiencies where clonogenic assays are challenging.[10] Studies have shown a good correlation between the two assays, especially in cell lines with moderate radiosensitivity.[3]
Ultimately, the choice of assay depends on the specific research question, the required level of biological detail, and the available resources. For definitive studies and validation of key findings, the clonogenic assay is indispensable. For high-throughput screening and preliminary investigations, the SRB assay offers a practical and often reliable alternative. Cross-validation, as outlined in this guide, is a crucial step when adopting a new assay to ensure the data is robust and comparable to the established gold standard.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the sulforhodamine B assay and the clonogenic assay for in vitro chemoradiation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
The Superiority of the Sulforhodamine B (SRB) Assay in In Vitro Chemosensitivity Testing: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of oncology research, the selection of a robust and reliable in vitro chemosensitivity assay is paramount. The Sulforhodamine B (SRB) assay has emerged as a highly effective method for large-scale drug screening and cytotoxicity studies. This guide provides an objective comparison of the SRB assay with other common methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of cells.[1][3] This straightforward mechanism offers several advantages over other prevalent assays that rely on metabolic activity, such as the MTT and XTT assays, or ATP measurement, like the CellTiter-Glo assay.
Comparative Analysis of Leading Chemosensitivity Assays
The SRB assay distinguishes itself through its accuracy, simplicity, and cost-effectiveness. The following table summarizes key performance metrics, providing a clear comparison with other widely used in vitro chemosensitivity assays.
| Feature | Sulforhodamine B (SRB) Assay | MTT Assay | XTT Assay | CellTiter-Glo Assay |
| Principle | Stains total cellular protein.[4][5] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[6][7] | Similar to MTT, but forms a water-soluble formazan (B1609692). | Measures ATP presence in metabolically active cells.[8] |
| Endpoint | Colorimetric.[4] | Colorimetric (requires solubilization of formazan crystals).[9] | Colorimetric (water-soluble product). | Luminescent.[8] |
| Linearity | Excellent linearity with cell number.[4][5] | Can be affected by metabolic state and cell type.[6] | Generally better linearity than MTT. | High linearity with ATP concentration and cell number.[8] |
| Sensitivity | High sensitivity, comparable to fluorescent assays.[4][5] | Good sensitivity, but can be influenced by metabolic inhibitors.[6] | Similar to or slightly better than MTT. | Very high sensitivity.[8] |
| Interference | Less prone to interference from test compounds.[2] | Susceptible to interference from reducing agents and compounds affecting mitochondrial activity.[6] | Less interference than MTT, but still susceptible to metabolic modulators. | Can be affected by compounds that influence cellular ATP levels. |
| Cost | Low cost, uses inexpensive reagents.[2] | Low to moderate cost. | Higher cost than MTT. | High cost. |
| Protocol Complexity | Multi-step but straightforward, involving fixation, staining, washing, and solubilization.[10][11] | Multi-step, requires formazan solubilization.[9] | Simpler than MTT as it does not require a solubilization step. | Simple "add-mix-measure" protocol.[8] |
| Throughput | Well-suited for high-throughput screening.[5] | Adaptable for high-throughput screening. | Well-suited for high-throughput screening. | Ideal for high-throughput screening.[12] |
| Stability | Stained, fixed plates are stable indefinitely.[4][5] | Formazan product is not stable and requires immediate measurement after solubilization. | Soluble formazan is stable for several hours. | Luminescent signal is stable for several hours.[8] |
Experimental Protocols: A Step-by-Step Guide
Detailed and consistent experimental protocols are crucial for reproducible results. Below are the methodologies for the SRB and MTT assays.
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methods for assessing cytotoxicity in adherent cell lines.[1][10][11]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the chosen exposure period.
-
Cell Fixation: Carefully remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[11] Remove excess water by tapping the plates on a paper towel and allow them to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay Protocol
This protocol outlines the standard procedure for the MTT assay.[9][13]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the SRB assay.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the reduction of MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570 and 590 nm.[13]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. ch.promega.com [ch.promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Cellular Viability Assays: Sulforhodamine B vs. Alternatives
For researchers in drug discovery, toxicology, and cancer research, the accurate assessment of cell viability and cytotoxicity is a critical component of experimental success. The Sulforhodamine B (SRB) assay, a method based on the quantification of total cellular protein, has emerged as a robust and reliable technique. This guide provides an in-depth comparison of the SRB assay with other prevalent methods, namely the MTT, XTT, and CellTiter-Glo assays, focusing on their linearity and sensitivity. Experimental data and detailed protocols are presented to assist researchers in selecting the optimal assay for their specific needs.
Key Performance Parameters: A Head-to-Head Comparison
The choice of a cell viability assay is contingent on multiple factors, including the cell type under investigation, the nature of the test compound, and the specific experimental endpoint. The SRB assay is noted for its excellent linearity and high sensitivity.[1]
| Parameter | Sulforhodamine B (SRB) Assay | MTT Assay | XTT Assay | CellTiter-Glo® Assay |
| Principle | Stains total cellular protein.[1][2] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[1] | Enzymatic reduction of a second-generation tetrazolium salt to a soluble formazan (B1609692) product.[3] | Quantitation of ATP, indicating metabolically active cells.[4] |
| Endpoint | Colorimetric (Absorbance at ~510-570 nm).[1][5] | Colorimetric (Absorbance at ~570-590 nm) after formazan solubilization.[1] | Colorimetric (Absorbance at ~450-500 nm), no solubilization required.[3] | Luminescent.[4] |
| Linearity with Cell Number | Excellent linearity over a wide range of cell densities.[1][6][7] The results are linear over a 20-fold range of cell numbers.[5][8] | Can lose linearity at high cell densities.[1][6] | Generally good linearity. | Linear over a broad range of cell numbers. |
| Sensitivity | High sensitivity, with a resolution of 1000-2000 cells/well.[1][9] | Sensitivity can be cell-line dependent.[1] | Reported to be more sensitive than the MTT assay.[10] | High sensitivity, able to detect as few as 10-15 cells. |
| Interference | Less interference from test compounds as it is not dependent on metabolic activity.[1] | Can be affected by compounds that alter cellular metabolic activity or redox state.[1] | Can be influenced by compounds affecting cellular metabolism.[1] | Fewer interferences from colored or fluorescent compounds. |
| Advantages | Stable endpoint, cost-effective, less interference from compound metabolism.[5][6] | Well-established and widely used. | Simpler protocol than MTT (no solubilization). | "Add-mix-measure" format, high sensitivity, and broad linearity.[4] |
| Disadvantages | Requires a cell fixation step.[1] | Requires a solubilization step for the formazan crystals and can be influenced by the metabolic state of the cells.[1] | Can be more expensive than the MTT assay.[1] | Requires a luminometer. |
Experimental Protocols
Detailed methodologies for the SRB, MTT, XTT, and CellTiter-Glo assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.[2]
-
Cell Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[2]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[2] Air-dry the plates.[2]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[2][12]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[5][12]
MTT Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well plate.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at approximately 570 nm.
XTT Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well plate.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent.
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance between 450-500 nm.[3]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Prepare opaque-walled multiwell plates with cells in culture medium.[13][14]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Measurement: Record the luminescence with a plate reader.[13][14]
Visualizing the Workflow and Decision-Making Process
To further aid in understanding and selecting the appropriate assay, the following diagrams illustrate the experimental workflow of the SRB assay and a decision-making framework.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zellbio.eu [zellbio.eu]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
The Enduring Signal: Sulforhodamine B (SRB) Assay Outshines in Endpoint Stability
In the dynamic landscape of drug discovery and cell biology research, the reliability of cell viability assays is paramount. While numerous methods exist to assess cellular health, the stability of the final measurement, or endpoint, can significantly impact experimental throughput and data integrity. A comprehensive comparison reveals that the Sulforhodamine B (SRB) assay offers a remarkably stable endpoint, a critical advantage for high-throughput screening and time-course experiments.
The SRB assay, a colorimetric method based on the staining of total cellular protein, provides a fixed and enduring signal. Once cells are fixed with trichloroacetic acid (TCA), stained with SRB, and the plates are dried, they can be stored indefinitely at room temperature without a decrease in the signal.[1] The color extracted from the stained cells is also stable, offering researchers a flexible window for data acquisition.[1] This exceptional stability minimizes time-sensitive constraints and allows for the batch processing of plates, enhancing efficiency.
In contrast, other commonly used viability assays exhibit more transient endpoints. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, results in the formation of formazan (B1609692) crystals. While the solubilized formazan product is stable for at least 24 hours when properly stored, the process requires an additional solubilization step and careful handling to avoid signal degradation.[2][3]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a second-generation tetrazolium salt assay, produces a water-soluble formazan product, simplifying the protocol.[4] However, this feature also lends itself to kinetic measurements, indicating that the signal is not a fixed endpoint and can change over time, which may not be ideal for endpoint assays requiring a stable signal.[4]
The resazurin (B115843) reduction assay, another metabolic indicator, is known for its highly fluorescent product, resorufin (B1680543). A significant drawback of this assay is the instability of resorufin, which can be further reduced to a non-fluorescent compound, hydroresorufin.[5][6] This continued enzymatic activity necessitates a precisely timed reading window to capture the peak signal before it diminishes, posing a challenge for high-throughput applications and introducing potential variability.[5][6]
Comparative Analysis of Endpoint Stability
To provide a clear overview, the following table summarizes the endpoint stability and key characteristics of the SRB assay compared to other common viability assays.
| Feature | Sulforhodamine B (SRB) Assay | MTT Assay | XTT Assay | Resazurin Assay |
| Assay Principle | Stains total cellular protein | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases | Reduction of resazurin to fluorescent resorufin by viable cells |
| Endpoint Signal | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric or Colorimetric |
| Endpoint Product | Protein-bound SRB dye | Insoluble formazan crystals | Water-soluble formazan | Fluorescent resorufin |
| Endpoint Stability | Highly Stable: Dried, stained plates can be stored indefinitely. Solubilized dye is also stable.[1] | Moderately Stable: Solubilized formazan is stable for at least 24 hours if protected from light.[2][3] | Less Stable: Signal is not a fixed endpoint and is suitable for kinetic measurements.[4] | Unstable: Resorufin can be further reduced, requiring a time-sensitive reading window.[5][6] |
| Reading Window | Flexible | Defined, but allows for some delay after solubilization | Time-dependent for kinetic reads; specific endpoint timing required | Narrow and critical |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are summarized protocols for the SRB, MTT, XTT, and resazurin assays.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate and incubate for the desired exposure time to the test compound.
-
Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely. At this stage, the plates can be stored.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at approximately 510 nm using a microplate reader.
MTT Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells as in the SRB assay.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm.
XTT Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells as in the SRB assay.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron coupling reagent.
-
Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-24 hours at 37°C.
-
Measurement: Read the absorbance between 450 and 500 nm. Multiple readings can be taken over time.
Resazurin Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells as in the SRB assay.
-
Resazurin Addition: Add resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time needs to be determined empirically.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance at 570 nm. The reading must be taken within the optimal time window before the signal declines.
Visualizing the Workflow and Impact of Endpoint Stability
The following diagrams illustrate the general experimental workflow for assessing viability and the logical implications of endpoint stability.
Experimental workflow for viability assays.
Logical relationship of endpoint stability.
References
- 1. scispace.com [scispace.com]
- 2. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Assessing the Cytotoxicity of Natural Compounds: A Comparative Guide to the Sulforhodamine B (SRB) Assay
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a paramount endeavor. A crucial step in this process is the accurate assessment of a compound's cytotoxic potential. The Sulforhodamine B (SRB) assay stands out as a robust, sensitive, and widely adopted method for in vitro cytotoxicity screening. This guide provides a comprehensive comparison of the cytotoxic activity of various natural compounds as determined by the SRB assay, complete with detailed experimental protocols and supporting data.
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[1][2] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number.[3] This method is lauded for its simplicity, reproducibility, and the stability of the end-product.[4]
Comparative Cytotoxicity of Natural Compounds (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potency of a compound. The table below summarizes the IC50 values for a selection of natural compounds against various cancer cell lines, as determined by the SRB assay.
| Natural Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Garcicowanone I | HCT 116 | Colorectal Carcinoma | 10.3 |
| Garcicowanone I | A2780 | Ovarian Cancer | 19.3 |
| Compound 3 (from Garcinia cowa) | HT-29 | Colorectal Carcinoma | 13.9 |
| Compound 3 (from Garcinia cowa) | HCT 116 | Colorectal Carcinoma | 15.2 |
| 2'',3''-Dihydroochnaflavone | Murine Ehrlich Carcinoma | - | Data not specified |
| 2'',3''-Dihydroochnaflavone | Human Leukemia K562 | - | Data not specified |
| Resveratrol | HCT-116 wt | Colorectal Carcinoma | 31 |
| Pyracrenic acid | A549 | Non-small cell lung cancer | 2.8 ± 0.1 |
| Tannic acid | - | Cancer Stem Cell (CSC) propagation | 25 |
| Chlorophyllin | - | Cancer Stem Cell (CSC) propagation | 50-100 |
The SRB Assay vs. Other Cytotoxicity Assays
The SRB assay is frequently compared to other methods, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While both are colorimetric assays used for cytotoxicity screening, they operate on different principles. The MTT assay measures the metabolic activity of viable cells, as mitochondrial dehydrogenases convert the MTT tetrazolium salt into a colored formazan (B1609692) product.[5]
Studies have shown a good correlation between the results of the SRB and MTT assays.[1][5] However, the SRB assay presents several advantages. Its staining is independent of cell metabolic activity and is less prone to interference from test compounds.[1] Furthermore, the SRB assay demonstrates better linearity with cell number and higher sensitivity.[4][6] The fixed and stained plates in the SRB assay are also stable for extended periods, allowing for greater flexibility in experimental workflow.[4]
Detailed Experimental Protocol for the SRB Assay
The following is a detailed, step-by-step protocol for performing the SRB assay to determine the cytotoxicity of natural compounds.[7][8][9]
Materials and Reagents:
-
Natural compound of interest (dissolved in an appropriate solvent, e.g., DMSO)
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the natural compound in the complete medium. Remove the existing medium from the wells and add 100 µL of the respective compound dilutions. Include appropriate controls (e.g., vehicle control, positive control).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7][10]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Carefully wash the plates five times with distilled water or 1% (v/v) acetic acid to remove TCA and unbound dye.[7][8] Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7][9]
-
Removal of Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.[7][8] Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[7][8]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability and plot it against the logarithm of the compound concentration to determine the IC50 value.[8]
Experimental Workflow
The following diagram illustrates the key steps in the Sulforhodamine B (SRB) assay workflow for assessing the cytotoxicity of natural compounds.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Signaling Pathways in Natural Compound-Induced Cytotoxicity
While the SRB assay quantifies cell death, it does not elucidate the underlying mechanisms. Many natural compounds exert their cytotoxic effects by modulating specific signaling pathways. For instance, some biflavonoids, like 2'',3''-Dihydroochnaflavone, are known to inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair.[11] Inhibition of these enzymes leads to DNA damage and can trigger apoptosis (programmed cell death). Further investigation into the specific signaling pathways affected by a natural compound is essential for a complete understanding of its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide: Validating the Sulforhodamine B (SRB) Assay for High-Throughput Screening
For researchers and drug development professionals, selecting the right cytotoxicity assay is a critical step in high-throughput screening (HTS). The ideal assay should be robust, reproducible, sensitive, and cost-effective. The Sulforhodamine B (SRB) assay, a protein-staining method, has emerged as a reliable workhorse in this field. This guide provides an objective comparison of the SRB assay with other common cytotoxicity assays, supported by experimental data and detailed protocols, to aid in the validation of its use for HTS applications.
At a Glance: Comparing Cytotoxicity Assays
The choice of a cytotoxicity assay depends on various factors including the cell type, the nature of the test compound, and the specific research question. Below is a summary of key performance parameters for the SRB assay and its common alternatives.
| Parameter | Sulforhodamine B (SRB) Assay | MTT Assay | XTT Assay | CellTiter-Glo® Assay |
| Principle | Stains total cellular protein.[1] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[2] | Enzymatic reduction of a second-generation tetrazolium salt, with the product being soluble in culture medium. | Measures ATP levels as an indicator of metabolically active cells.[2] |
| Endpoint | Colorimetric (Absorbance at ~510-570 nm).[1][3] | Colorimetric (Absorbance at ~570 nm) after solubilization of formazan (B1609692) crystals.[2] | Colorimetric (Absorbance at ~450 nm), no solubilization step required. | Luminescent.[2] |
| Linearity with Cell Number | Excellent linearity over a wide range of cell densities.[1][4] | Can lose linearity at high cell densities.[5] | Good linearity. | Excellent linearity. |
| Sensitivity | High sensitivity, with a resolution of 1000-2000 cells/well.[6] | Sensitivity is cell-line dependent.[1] | High sensitivity. | Very high sensitivity, can detect as few as 10-15 cells. |
| Signal-to-Noise Ratio | Favorable signal-to-noise ratio.[6] | Variable, can be affected by background from insoluble formazan. | Good signal-to-noise ratio. | Excellent signal-to-noise ratio. |
| Endpoint Stability | Staining is stable, and plates can be stored for extended periods.[5] | Requires a solubilization step, and the signal is less stable.[1] | The soluble formazan product is stable, allowing for delayed reading. | The luminescent signal has a half-life of over five hours, providing flexibility.[2] |
| Interference | Less interference from test compounds as it is not dependent on metabolic activity.[1][4] | Can be affected by compounds that alter cellular metabolic activity or redox state.[1][4] | Similar to MTT, can be influenced by compounds affecting cellular metabolism.[1] | Fewer compound interferences compared to colorimetric and fluorescent assays. |
| Advantages | Simple, rapid, cost-effective, stable endpoint, and less interference from compounds.[4] | Widely used and well-established. | No solubilization step, faster than MTT. | Very high sensitivity, simple "add-mix-measure" protocol.[2] |
| Disadvantages | Requires a cell fixation step.[1] | Requires a solubilization step for the formazan crystals, which can be toxic to cells.[1] | Can be more expensive than the MTT assay.[1] | Higher reagent cost compared to colorimetric assays. |
Visualizing the Assay Principles
The fundamental differences in the mechanisms of these assays are crucial for understanding their respective strengths and limitations.
Detailed Experimental Protocols
Reproducibility in HTS is paramount, and it begins with well-defined and consistently executed protocols.
Sulforhodamine B (SRB) Assay Protocol
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Adherent cells in culture
-
96-well microtiter plates
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.[8][9] Incubate at 4°C for 1 hour.[8][9]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound cells.[10]
-
Drying: Allow the plates to air-dry completely at room temperature.[8]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8] Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[3]
MTT Assay Protocol
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the SRB protocol.
-
MTT Addition: Add 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.[2]
XTT Assay Protocol
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the SRB protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance between 450 nm and 500 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
Cells in culture
-
Opaque-walled 96-well plates
-
Test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in opaque-walled plates as described in the SRB protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Record the luminescence using a luminometer.[11]
Conclusion
The Sulforhodamine B (SRB) assay stands out as a highly suitable method for high-throughput screening applications due to its simplicity, low cost, high reproducibility, and stable endpoint.[4] Its principle of measuring total protein content makes it less susceptible to interference from compounds that may alter cellular metabolism, a common pitfall of tetrazolium-based assays like MTT and XTT.[1][4] While luminescent assays such as CellTiter-Glo® offer superior sensitivity, the SRB assay provides a robust and economical alternative for primary screening campaigns where a large number of compounds are evaluated. The detailed protocols and comparative data presented in this guide should empower researchers to confidently validate and implement the SRB assay in their drug discovery workflows.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
The Reproducibility of the Sulforhodamine B (SRB) Assay: A Comparative Guide for Cancer Cell Line Research
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible in vitro assays is paramount. The Sulforhodamine B (SRB) assay has emerged as a robust and cost-effective method for cytotoxicity and cell proliferation screening. This guide provides an objective comparison of the SRB assay's performance across different cancer cell lines, supported by experimental data and detailed protocols.
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA)[1]. The amount of bound dye is directly proportional to the total cellular protein, which serves as a proxy for cell number[1][2]. This method is lauded for its sensitivity, linearity, and the stability of its endpoint, making it well-suited for high-throughput screening[1][3].
Performance Across Diverse Cancer Cell Lines
Studies have consistently demonstrated the reliability and reproducibility of the SRB assay across a wide variety of human cancer cell lines. Its performance has been favorably compared to other common cytotoxicity assays, such as the tetrazolium-based MTT assay and the clonogenic assay.
A key advantage of the SRB assay is its excellent linearity with cell number, which holds true across different cell lines[4][5]. One study investigating five cancer cell lines (A375, PC3, DU145, HCT116, and COR-L105) found that the SRB assay provided more linear results over time compared to the MTT assay[6][7]. Another study highlighted that the SRB assay's staining is not cell-line dependent, a notable advantage over the MTT assay where different cell lines can show varied metabolic activity affecting the readout[4][8].
In terms of sensitivity, the SRB assay is comparable to fluorometric methods and has been shown to have a better signal-to-noise ratio than the MTT assay[1][9][10]. This allows for the detection of a lower number of cells, with a resolution of 1000-2000 cells per well[10].
Comparative Analysis with Other Cytotoxicity Assays
The SRB assay has been rigorously compared with other established methods for determining cytotoxicity, consistently demonstrating strong correlations in results.
SRB vs. MTT Assay: Multiple studies have shown a good correlation between the IC50 values (the concentration of a drug that inhibits 50% of cell growth) obtained from SRB and MTT assays[5][11]. However, the SRB assay is often recommended due to its superior linearity, sensitivity, and the fact that its staining is not dependent on the metabolic state of the cells[4][8]. Unlike the MTT assay, which measures mitochondrial activity, the SRB assay quantifies total protein, making it less susceptible to interference from compounds that may affect cellular metabolism[6][7][12]. Furthermore, the SRB assay stains recently lysed cells, whereas cell debris does not interfere with the results[4].
SRB vs. Clonogenic Assay: The clonogenic assay is considered the gold standard for measuring the reproductive viability of cells. Studies comparing the SRB assay with the clonogenic assay for determining cisplatin (B142131) cytotoxicity in 16 human ovarian carcinoma cell lines found a high correlation between the IC50 values obtained from both assays (r = 0.824)[5]. Similarly, a study on lung, colon, and breast cancer cell lines showed that the dose-response curves obtained with the SRB assay and the clonogenic assay were very similar for radiosensitivity testing[13]. These findings suggest that the SRB assay can be a reliable and more rapid alternative to the laborious clonogenic assay for certain applications[13].
Quantitative Data Summary
The following tables summarize the comparative performance of the SRB assay from published studies.
| Assay Comparison | Cancer Cell Lines | Key Findings | Reference |
| SRB vs. MTT | A375, PC3, DU145, HCT116, COR-L105 | SRB assay showed better linearity over time. | [6][7] |
| SRB vs. MTT | Various human tumor cell lines | SRB assay had better linearity, higher sensitivity, and was not cell-line dependent. | [4] |
| SRB vs. Clonogenic & MTT | 16 human ovarian carcinoma cell lines | High correlation of IC50 values between SRB and clonogenic assay (r=0.824) and between SRB and MTT assay (r=0.906). | [5] |
| SRB vs. MTT | Caco-2, MCF-7, MCF-10A, PANC-1 | SRB assay performed well under different oxygen conditions, while MTT readings did not correlate with cell number for Caco-2 and PANC-1 cell lines. | [12] |
| SRB vs. Clonogenic | A549 (lung), H292 (lung), HT-29 (colon), MCF-7 (breast) | Similar dose-response curves and radiosensitivity parameters obtained with both assays. | [13] |
| Performance Metric | SRB Assay | MTT Assay | Clonogenic Assay |
| Principle | Measures total protein content | Measures mitochondrial metabolic activity | Measures reproductive cell survival |
| Linearity | Excellent | Can be non-linear at high cell densities | Not applicable |
| Sensitivity | High (1,000-2,000 cells/well) | Moderate | High |
| Reproducibility | High | Moderate to High | High |
| Throughput | High | High | Low |
| Cost | Low | Low | High |
| Endpoint Stability | Stable for weeks | Unstable | Not applicable |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is a standardized version optimized for adherent cells in a 96-well format[1][14][15][16].
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add various concentrations of the test compound to the wells. Include appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Gently wash the plate five times with deionized water.
-
Remove excess water by tapping the plate on absorbent paper.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Shake the plate on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Read the absorbance at 510 nm or 570 nm using a microplate reader.
-
Visualizing the Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Conclusion
The Sulforhodamine B assay is a highly reproducible, sensitive, and cost-effective method for assessing cell proliferation and cytotoxicity across a diverse range of cancer cell lines. Its performance is comparable, and in some aspects superior, to other widely used assays like MTT and clonogenic assays. The straightforward protocol and stable endpoint make it an ideal choice for both small-scale research and large-scale drug screening campaigns in the field of oncology. By understanding the principles and adhering to a standardized protocol, researchers can confidently generate reliable and reproducible data to advance cancer research and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRB Viability/Cytotoxicity Assay Kit - VitroVivo Biotech [vitrovivo.com]
- 4. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 7. rgcc-international.com [rgcc-international.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the sulforhodamine B assay and the clonogenic assay for in vitro chemoradiation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to the Sulforhodamine B (SRB) Cytotoxicity Assay: A Comparative Analysis
For researchers in drug discovery, toxicology, and cancer biology, the accurate assessment of cell viability and cytotoxicity is a cornerstone of experimental work. The Sulforhodamine B (SRB) assay is a widely adopted colorimetric method for this purpose, valued for its simplicity, cost-effectiveness, and reproducibility.[1] This guide provides a comprehensive overview of the SRB assay, delving into its limitations and potential artifacts. Furthermore, it presents a comparative analysis with alternative cytotoxicity assays, supported by experimental data and detailed protocols to empower researchers in selecting the most suitable method for their specific needs.
The Principle Behind the SRB Assay
The SRB assay is a cell staining method based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][3] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells.[1] This stoichiometric relationship allows for the quantification of cell density and, consequently, the assessment of cytotoxicity.
Limitations and Potential Artifacts of the SRB Assay
While the SRB assay is a robust technique, it is not without its limitations and potential sources of error. A thorough understanding of these factors is crucial for accurate data interpretation.
Limitations:
-
Not Ideal for Suspension Cells: The standard protocol involves multiple washing steps that can lead to the loss of non-adherent cells.[4] While modifications exist to accommodate suspension cultures, they often involve centrifugation steps that can complicate the workflow.[4]
-
Manual and Semi-Automated Workflow: The repeated washing and drying steps in the SRB protocol are not easily amenable to full automation, limiting its application in high-throughput screening (HTS) environments compared to some other assays.[2][3]
-
Endpoint Assay: The SRB assay provides a snapshot of cell number at a single point in time. It cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects without performing multiple assays at different time points.[5]
-
Interference from Cellular Aggregates: The presence of cell clumps can affect the accuracy of the SRB assay, potentially leading to an underestimation of cell number.[6]
Potential Artifacts:
-
Inadequate Fixation: Proper cell fixation with trichloroacetic acid (TCA) is critical to preserve cellular proteins for SRB binding. Incomplete fixation can result in variable staining and unreliable data.[7]
-
Incomplete Removal of Excess Dye: Insufficient washing after staining can lead to high background absorbance, overestimating cell mass.[2] Conversely, excessive washing can cause the protein-bound dye to bleach, leading to an underestimation.[2]
-
Cell Detachment: Rough handling during the washing steps can cause adherent cells to detach from the plate, leading to inaccurate results.[8]
-
Serum Protein Interference: If performing the assay in a medium containing serum, residual serum proteins can be co-precipitated with the cells, leading to an overestimation of cell mass. Performing tests in serum-free media is recommended where possible to reduce background.[4][8]
Comparative Analysis of Cytotoxicity Assays
The choice of a cytotoxicity assay should be guided by the specific experimental goals, cell type, and the nature of the compounds being tested. The following table provides a comparison of the SRB assay with other commonly used methods.
| Parameter | Sulforhodamine B (SRB) Assay | Tetrazolium (MTT) Assay | Tetrazolium (MTS) Assay | CellTiter-Glo® Assay |
| Principle | Stains total cellular protein.[9] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[3][9] | Enzymatic reduction of a second-generation tetrazolium salt, with the product being soluble in culture medium.[9] | Measures ATP levels as an indicator of metabolically active cells.[10] |
| Endpoint | Colorimetric (absorbance at ~510-570 nm).[1][9] | Colorimetric (absorbance at ~570 nm) after solubilization of formazan (B1609692) crystals.[3] | Colorimetric (absorbance at ~490 nm), no solubilization step required.[9] | Luminescent.[10] |
| Sensitivity | High sensitivity, with a resolution of 1,000-2,000 cells/well.[9][11] | Sensitivity is cell-line dependent and can be lower than SRB.[9] | High sensitivity.[9] | Very high sensitivity, can detect as few as 10-15 cells.[10] |
| Linearity | Excellent linearity with cell number.[9][12] | Can lose linearity at high cell densities.[9] | Generally good linearity.[9] | Excellent linearity over a wide range of cell numbers.[10] |
| Interference | Less prone to interference from test compounds as it is not dependent on metabolic activity.[9][13] | Can be affected by compounds that alter cellular metabolic activity or redox state.[2][9] | Similar to MTT, can be influenced by compounds affecting cellular metabolism.[9] | Fewer compound interferences compared to colorimetric assays.[10] |
| Advantages | Inexpensive, stable endpoint, less interference from compounds.[2][3] | Widely used and well-established. | Simpler protocol than MTT (no solubilization step).[3] | Highly sensitive, fast, and amenable to HTS.[10] |
| Disadvantages | Requires a cell fixation step, multiple washing steps, and is not ideal for suspension cells.[3][9] | Requires a solubilization step for the formazan crystals, and the signal is less stable.[9] | Can be more expensive than the MTT assay.[3] | More expensive than colorimetric assays, requires a luminometer. |
Experimental Protocols
Detailed methodologies for the SRB, MTT, and MTS assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure time.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and unbound serum proteins.[1][7] Allow the plates to air dry completely.[1]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][2] Allow the plates to air dry.[1]
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[1]
Tetrazolium (MTT) Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells as described for the SRB assay.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix and measure the absorbance at approximately 570 nm.[3][9]
Tetrazolium (MTS) Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells as described for the SRB assay.[9]
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PMS solution to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.[9]
Visualizing the Workflow and Decision-Making Process
To further aid in understanding and selecting the appropriate assay, the following diagrams illustrate the SRB assay workflow and a decision-making flowchart for choosing a cytotoxicity assay.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Decision tree for selecting a suitable cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Is Your MTT Assay the Right Choice? [promega.jp]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 13. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Cytotoxicity/Cell Viability Assays: A Comparative Analysis of the Sulforhodamine B (SRB) Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's effect on cell viability and proliferation is a cornerstone of preclinical research. The Sulforhodamine B (SRB) assay has emerged as a robust and widely adopted method for this purpose. This guide provides a comprehensive comparison of the SRB assay with two other prevalent colorimetric methods—the MTT and WST-1 assays—supported by experimental data and detailed protocols to inform the selection of the most suitable assay for your research needs.
The SRB assay is a cell staining method based on the measurement of total cellular protein content, which provides a reliable estimation of cell number. In contrast, the MTT and WST-1 assays are metabolic assays that measure the activity of mitochondrial dehydrogenases in viable cells. The choice of assay can significantly impact experimental outcomes, and understanding their respective principles, advantages, and limitations is crucial for accurate data interpretation.
Comparative Performance of Cytotoxicity Assays
To facilitate an objective comparison, the following table summarizes the key performance characteristics of the SRB, MTT, and WST-1 assays. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific experimental conditions outlined in the footnotes.
| Feature | Sulforhodamine B (SRB) Assay | MTT Assay | WST-1 Assay |
| Principle | Stains total basic amino acids in cellular proteins. | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. |
| Endpoint | Colorimetric (Absorbance at ~510-570 nm) | Colorimetric (Absorbance at ~570 nm) after solubilization of formazan (B1609692) crystals. | Colorimetric (Absorbance at ~450 nm), no solubilization step required. |
| Linearity with Cell Number | Excellent linearity over a wide range of cell densities.[1][2][3] | Can lose linearity at high cell densities.[1] | Generally good linearity. |
| Sensitivity | High sensitivity, with a detection limit of 1,000-2,000 cells/well. | Sensitivity is cell-line dependent and can be lower than SRB.[3] | High sensitivity. |
| IC50 Doxorubicin (MCF-7 cells)¹ | ~1.5 µM | 0.4 - 4 µM | Not readily available |
| IC50 Cisplatin (B142131) (A549 cells)² | ~3.3 µM | 6.59 - 150 µM | Not readily available |
| Advantages | - Not dependent on cell metabolism- Stable endpoint; plates can be stored- Less interference from colored compounds- High reproducibility.[3] | - Well-established and widely used- Inexpensive | - Simple and fast (no solubilization step)- Water-soluble formazan product- Less toxic to cells than MTT |
| Disadvantages | - Requires a fixation step- Stains both live and dead cells' proteins if not washed away | - Requires a solubilization step for formazan crystals- Can be influenced by compounds affecting cellular metabolism- Formazan crystals can be toxic to cells | - Can be more expensive than MTT- Can be affected by compounds altering cellular redox state |
¹ IC50 values for Doxorubicin in MCF-7 cells are compiled from multiple sources with varying incubation times and experimental conditions. ² IC50 values for Cisplatin in A549 cells are compiled from multiple sources with varying incubation times and experimental conditions.
Experimental Protocols
Detailed methodologies for the SRB, MTT, and WST-1 assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
WST-1 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm using a microplate reader. No washing or solubilization steps are required.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of cytotoxicity assays, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Data Interpretation and Statistical Analysis
The output of the SRB assay is the optical density (OD), which is directly proportional to the total protein content and thus the cell number. To analyze the results, the background OD (from wells with media alone) is subtracted from all other readings. The percentage of cell viability is then calculated relative to the untreated control cells.
For determining the cytotoxic potential of a compound, the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) is calculated. This is typically achieved by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences between treated and control groups. It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve the test compound) and a positive control (a compound with known cytotoxic effects).
Conclusion
The Sulforhodamine B (SRB) assay is a highly reliable, sensitive, and reproducible method for assessing cytotoxicity and cell proliferation. Its principle of measuring total protein content makes it less susceptible to interference from compounds that affect cellular metabolism, a notable advantage over the MTT and WST-1 assays. While the MTT assay is a well-established and cost-effective method, its reliance on mitochondrial activity and the need for a solubilization step can introduce variability. The WST-1 assay offers a simpler and faster workflow than MTT but may also be influenced by the metabolic state of the cells.
The choice of the most appropriate assay depends on the specific research question, the nature of the test compounds, and the cell types being investigated. For high-throughput screening and for compounds that may interfere with cellular metabolism, the SRB assay presents a compelling option. This guide provides the necessary information for researchers to make an informed decision and to properly design, execute, and interpret the results of their cytotoxicity experiments.
References
- 1. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 2. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Acid Red 52: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Acid Red 52, a xanthene-based dye. Adherence to these procedures will mitigate risks and ensure that all waste is handled in compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.
-
Body Protection: A lab coat or other protective clothing is required.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
Hazard Profile and Incompatibilities
A thorough understanding of the hazard profile of this compound is crucial for its safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] |
| Skin Irritation | May cause mild skin irritation.[1][3][4] |
| Inhalation | May be harmful if inhaled and can cause respiratory tract irritation.[1][2][3] |
| Mutagenicity | Has been found to be mutagenic in in-vitro hamster cell tests; the relevance to humans is not known.[3] |
Incompatible Materials:
Contact with these materials may destroy the color and could lead to hazardous reactions.
Step-by-Step Disposal Protocol
The proper disposal of this compound is dependent on its form (e.g., solid powder, solution, or contaminated materials) and must be carried out in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[2][5]
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be clearly identified and segregated from other chemical wastes.[6] This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated materials such as gloves, paper towels, and absorbent pads used for spill cleanup.[7]
-
Empty containers that previously held this compound.
-
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6] Plastic containers are generally preferred for chemical waste storage.[8]
-
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[7] The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date accumulation started.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][7][8] Store the container in a designated satellite accumulation area at or near the point of generation.[8]
Step 3: Handling of Different Waste Forms
-
Solid Waste: Unused or expired solid this compound should be collected in its designated waste container. Avoid generating dust during transfer.[1]
-
Solutions: Aqueous solutions of this compound should be collected in a designated liquid waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management plan.
-
Contaminated Materials: Personal protective equipment and other materials contaminated with this compound should be placed in the designated solid waste container.
-
Empty Containers: Containers that held this compound are not considered "empty" until all waste has been removed by standard practice.[6] It is recommended to rinse the container with a suitable solvent (such as water), and the rinsate must be collected and disposed of as hazardous waste.[6] After thorough cleaning, remove or deface the original label before disposing of the container as regular trash.[7]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate all non-essential personnel from the area.[2]
-
Ensure adequate ventilation.[2]
-
Wearing the appropriate PPE, contain the spill.[3]
-
For liquid spills, use an inert absorbent material such as sand, sawdust, or a universal binder to collect the spilled material.[2]
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[3]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[8]
-
Your EHS department is responsible for ensuring that the waste is managed and disposed of in a manner that complies with all applicable federal, state, and local regulations.[8]
Experimental Protocols
While this document focuses on disposal, it is important to note that the safe handling of this compound during experimental use is the first step in responsible waste management. Always aim to minimize the amount of waste generated by ordering the smallest quantity of the chemical required and reducing the scale of experiments whenever possible.[8]
This compound Disposal Workflow
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. kochcolor.com [kochcolor.com]
- 3. spectracolors.com [spectracolors.com]
- 4. lociforensics.nl [lociforensics.nl]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
